molecular formula Ni2Sm B14710076 Nickel;samarium CAS No. 12201-95-5

Nickel;samarium

Cat. No.: B14710076
CAS No.: 12201-95-5
M. Wt: 267.7 g/mol
InChI Key: KZBHFLGZSFHHGS-UHFFFAOYSA-N
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Description

Overview of Rare Earth-Transition Metal Systems in Materials Science

Rare earth-transition metal (RE-TM) systems form a significant class of materials that have been the focus of intensive research due to their diverse and often unique physical properties. researchgate.net These intermetallic compounds are formed between elements from the lanthanide series (rare earths) and 3d transition metals like iron (Fe), cobalt (Co), and nickel (Ni). researchgate.netmdpi.com The magnetic behavior of these materials is a complex interplay between the localized magnetism of the rare earth elements' 4f electrons and the itinerant magnetism of the 3d transition metals. researchgate.net The 4f shells are responsible for high magnetic moments and strong magnetocrystalline anisotropy, while the 3d-3d exchange interactions largely determine the material's transition temperatures. researchgate.net

The combination of these elements leads to a wide array of stoichiometries and crystal structures, which in turn gives rise to a broad spectrum of properties. scispace.commagnetism.eu These properties include strong permanent magnetism, magnetostriction, and catalytic activity. researchgate.netsciencehistory.orgresearchgate.netopenaccessjournals.com For instance, the high magnetic strength of alloys like neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (B12055056) (SmCo₅) is retained at elevated temperatures due to the presence of the transition metal. sciencehistory.org Furthermore, the unique electronic structures of RE-TM intermetallics, which arise from directional and covalent bonding, make them promising for applications in heterogeneous catalysis. rsc.org The ability to systematically modify the magnetic and structural properties by varying the rare earth element or the transition metal makes these systems ideal for fundamental scientific investigation and the development of advanced technological materials. scispace.com

Significance of Samarium-Nickel Intermetallics and Related Compounds in Advanced Materials Research

Within the broader family of RE-TM systems, samarium-nickel (Sm-Ni) intermetallics hold particular importance for advanced materials research. The Sm-Ni system is characterized by a number of stable intermetallic compounds, including SmNi₂, SmNi₃, Sm₂Ni₇, SmNi₅, and Sm₂Ni₁₇. himikatus.ru These compounds exhibit a range of interesting magnetic and structural properties.

The magnetic properties of Sm-Ni compounds are a result of the interaction between the samarium and nickel sublattices. For example, SmNi₅ is a ferromagnetic material. acs.org The study of these magnetic behaviors provides valuable insights into the fundamental physics of 4f-3d electron interactions. magnetism.eu

Beyond binary compounds, the addition of a third element, such as aluminum (Al) or indium (In), to the Sm-Ni system opens up a vast field of ternary intermetallic compounds with diverse crystal structures and physical properties. lnu.edu.uaresearchgate.net For instance, compounds like Sm₄Ni₆Al₂₃ and SmNiAl₄ have been synthesized and their complex crystal structures determined. researchgate.netresearchgate.net These ternary systems are a rich source for the discovery of new materials with tailored properties.

Furthermore, samarium-nickel based materials have shown potential in various applications. For example, nickel-samarium oxide (SmNiO₃) has demonstrated unusual thermo-optical properties, with potential applications in infrared camouflage and radiative heat transfer. acs.org The material exhibits temperature-independent thermal radiation due to a transition from an insulator to a metal with increasing temperature, which counteracts the expected increase in brightness. acs.org

Historical Context of Samarium-Nickel Compound Discovery and Investigation

The investigation of the samarium-nickel system is part of the broader historical development of rare earth-transition metal alloys, which gained significant momentum in the mid-20th century. The availability of purer rare earth metals spurred intensive investigation into their properties and potential applications. researchgate.net Early research into RE-TM compounds led to the development of powerful permanent magnets, such as samarium-cobalt magnets by U.S. Air Force researchers in the 1960s. sciencehistory.org

Systematic studies of the Sm-Ni phase diagram confirmed the existence of several intermetallic compounds. Research by Pan and Nash, for example, confirmed seven compounds: Sm₃Ni, SmNi, SmNi₂, SmNi₃, Sm₂Ni₇, SmNi₅, and Sm₂Ni₁₇, and also identified a new compound, SmNi₄, later designated as Sm₅Ni₁₉. himikatus.ru

The crystal structures of these and related ternary compounds have been a subject of ongoing investigation. For instance, the crystal structures of Sm₂Ni₂₋ₓIn and LaNi₅In were reported to belong to the Mo₂FeB₂ and CeNi₅Sn structure types, respectively, based on early powder X-ray diffraction data. lnu.edu.ua More recent studies have refined this data using single-crystal X-ray diffraction. lnu.edu.ua The exploration of the Sm-Ni-Al ternary system has also led to the discovery of new phases like Sm₃Ni₇Al₁₄. researchgate.net The continuous discovery and characterization of new phases in the Sm-Ni system and its ternary derivatives underscore the ongoing scientific interest in these materials. acs.org

Data Tables

Table 1: Confirmed Intermetallic Compounds in the Samarium-Nickel System

CompoundPearson SymbolSpace GroupPrototype
Sm₃NioC16CmcmSm₃Co
SmNioC8CmcmCrB
SmNi₂cF24Fd-3mCu₂Mg
SmNi₃hR30R-3mBe₃Nb
Sm₂Ni₇hP18P6₃/mmcCe₂Ni₇
Sm₅Ni₁₉hR24R-3mCe₅Co₁₉
SmNi₅hP6P6/mmmCaCu₅
Sm₂Ni₁₇hP38P6₃/mmcTh₂Ni₁₇

Source: Compiled from data in himikatus.ruasminternational.orgasminternational.org

Table 2: Crystallographic Data for Selected Ternary Samarium-Nickel Compounds

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
Samarium Nickel AluminideSm₄Ni₆Al₂₃MonoclinicC12/m1a=15.939, b=4.0967, c=18.320, β=113.09°
Samarium Nickel TetraaluminideSmNiAl₄OrthorhombicCmcma=4.0948, b=15.582, c=6.610
Samarium Nickel IndideSm₂Ni₂₋ₓIn (x=0.20)TetragonalP4/mbma=7.523, c=3.790

Source: Compiled from data in lnu.edu.uaresearchgate.netresearchgate.net

Properties

CAS No.

12201-95-5

Molecular Formula

Ni2Sm

Molecular Weight

267.7 g/mol

IUPAC Name

nickel;samarium

InChI

InChI=1S/2Ni.Sm

InChI Key

KZBHFLGZSFHHGS-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Sm]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Nickel Samarium Compounds

Solid-State Reaction Techniques for Samarium-Nickel Systems

Solid-state reaction is a conventional and widely used method for synthesizing intermetallic compounds and complex oxides in the samarium-nickel system. bdu.ac.incore.ac.uk This technique involves heating a mixture of precursor powders, typically oxides or elemental metals, at high temperatures for extended periods to allow for diffusion and reaction in the solid state. bdu.ac.incore.ac.uk The process is governed by factors such as reaction temperature, time, particle size of reactants, and the atmospheric conditions.

For the synthesis of complex perovskite oxides like samarium nickel titanate (Sm(Ni1/2Ti1/2)O3), high-purity oxides (Sm2O3, NiO, and TiO2) are mixed in stoichiometric ratios. researchgate.net The mixture is then subjected to repeated cycles of grinding and calcination at elevated temperatures, often exceeding 1300°C, to ensure a complete reaction and the formation of a single-phase product. bdu.ac.inresearchgate.net X-ray diffraction (XRD) is a crucial tool for monitoring the phase evolution during the synthesis and confirming the final crystal structure. researchgate.net For instance, the synthesis of Sm(Ni1/2Ti1/2)O3 via this method results in a monoclinic phase at room temperature. researchgate.net

In the case of intermetallic compounds like SmNi5, the solid-state reaction can be challenging due to the high vapor pressure of samarium and the large difference in melting points between nickel and samarium. mdpi.com To overcome these challenges, reactions are often carried out in evacuated and sealed tubes, such as those made of silica (B1680970) or tantalum, to prevent the volatile elements from evaporating. bdu.ac.in For example, the synthesis of samarium sulfide (B99878) (SmS) involves heating stoichiometric amounts of samarium metal powder and sulfur powder in an evacuated silica tube to around 1000 K. bdu.ac.in A similar approach can be adapted for nickel-samarium intermetallics. The process often requires multiple heating and homogenization steps to achieve a uniform and single-phase material. bdu.ac.in

Solution-Based Approaches for Nickel-Samarium Compound Preparation

Solution-based methods offer excellent control over the composition, particle size, and homogeneity of the resulting materials at relatively lower temperatures compared to solid-state reactions.

Co-precipitation Methods for Samarium-Doped Nickel Oxides

Co-precipitation is a versatile and effective technique for synthesizing finely-mixed, homogenous powders of samarium-doped nickel oxides and other complex oxides. researchgate.net This method involves dissolving the precursor salts of the constituent metals (e.g., nickel nitrate (B79036) and samarium nitrate) in a suitable solvent, followed by the addition of a precipitating agent (e.g., sodium bicarbonate, oxalic acid, or a hydroxide (B78521) solution) to induce simultaneous precipitation of the metal ions. researchgate.netnih.govmdpi.com

The resulting precipitate is a highly intimate mixture of the metal hydroxides, carbonates, or oxalates. bdu.ac.inresearchgate.net Subsequent washing, drying, and calcination of this precursor powder at controlled temperatures leads to the formation of the desired samarium-doped nickel oxide. nih.gov For instance, samarium-doped nickel manganese oxide (Sm-doped NiMnO3) has been synthesized using a straightforward co-precipitation method, followed by annealing at 400°C. nih.govrsc.orgunit.no This approach allows for the production of nanostructured materials with high surface areas. rsc.org Similarly, Mg0.33Ni0.33Co0.33SmxFe2-xO4 nanoparticles have been prepared via co-precipitation, yielding spherical nanoparticles with average sizes between 21.66 and 28.72 nm. jwent.net

The glycine-nitrate combustion process is a variation of the co-precipitation/solution-combustion method. In this process, metal nitrates are mixed with glycine, which acts as a fuel. mdpi.com Upon heating, the mixture undergoes a self-sustaining combustion reaction, producing a voluminous, fine, and crystalline powder. mdpi.com This method has been successfully used to prepare NiO-samarium-doped ceria (SDC) composite anode powders. mdpi.com

Electrodeposition of Nickel-Samarium Coatings and Alloys

Electrodeposition is a powerful technique for fabricating nickel-samarium coatings and alloys, offering control over the thickness, composition, and surface morphology of the deposit. semanticscholar.orgnih.govnih.gov The process involves the reduction of nickel and samarium ions from an electrolytic bath onto a conductive substrate by applying an electric current or potential. semanticscholar.org

Aqueous electrolytes, such as sulfamate (B1201201) or chloride baths, are commonly used for nickel deposition. semanticscholar.orgelectrochemsci.org The incorporation of samarium can be achieved by adding a soluble samarium salt, like samarium sulfate (B86663) (Sm2(SO4)3), to the nickel electrolyte. semanticscholar.org Studies have shown that the presence of Sm(III) ions in the bath can influence the nickel electroplating process, and the incorporated samarium is often in the form of hydroxides or oxides within the nickel matrix. semanticscholar.org Pulse potential electrodeposition has been used to obtain Ni-Sm coatings with a samarium content of around 1.88%. semanticscholar.org

Deep eutectic solvents (DES) have emerged as a promising alternative to aqueous electrolytes for the electrodeposition of Ni-Sm alloys. researchgate.net These solvents can facilitate the co-deposition of rare earth elements in their metallic form. researchgate.net Research has demonstrated the successful electrodeposition of Ni-Sm coatings on copper substrates from a choline (B1196258) chloride-ethylene glycol deep eutectic solvent. researchgate.net

Interactive Data Table: Electrodeposition Parameters for Ni-Sm Coatings

Electrolyte TypePrecursorsSubstrateDeposition TechniqueResulting Sm ContentSource
Sulfamate BathNH2HSO3, Ni(CO3)2, H3BO3, Sm2(SO4)3SteelPulse Potential1.88% semanticscholar.org
Deep Eutectic SolventCholine chloride-ethylene glycol, Ni(II), Sm(III)CopperGalvanostaticVariable researchgate.net
Sulfamate BathNickel sulfamate, Samarium (III)Not specifiedNot specifiedNot specified (grain size 24.4 nm at 24.6 mM Sm3+) electrochemsci.org

Hydrothermal and Solvothermal Synthesis of Samarium-Nickel Materials

Hydrothermal and solvothermal methods are solution-based techniques carried out in sealed vessels (autoclaves) under controlled temperature and pressure. researchgate.netchemrxiv.orgsciopen.com These methods utilize water (hydrothermal) or non-aqueous solvents (solvothermal) to facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined crystalline materials. researchgate.netacs.org

These techniques are particularly advantageous for synthesizing materials with controlled morphologies, such as nanospheres, nanowires, and nanosheets, by adjusting parameters like temperature, reaction time, solvent type, and the use of surfactants or templates. sciopen.commdpi.com For instance, hydrothermal synthesis has been employed to produce nickel oxide (NiO) nanopowders, which can then be combined with samarium-doped ceria (SDC) to create composite materials for applications like solid oxide fuel cells (SOFCs). mdpi.com The synthesis of NiO in the presence of triethanolamine (B1662121) has been studied to control the particle characteristics. mdpi.com While direct synthesis of samarium-nickel intermetallics via this route is less common, the method is highly suitable for producing complex oxides in the Sm-Ni-O system, such as perovskite-type SmNiO3 or doped nickel oxides. acs.org

Amalgamation Seeded Growth for Intermetallic Nanocrystals

Amalgamation seeded growth is a novel colloidal synthesis technique for producing uniform, size- and composition-controlled intermetallic nanocrystals. nanoge.orgdigitellinc.comethz.ch This method is based on the amalgamation of pre-synthesized monometallic nanocrystal seeds with a low-melting-point metal. nanoge.orgresearchgate.net

The process typically involves two main steps. First, monometallic nanocrystal seeds (e.g., nickel) are synthesized using established colloidal methods. Second, a low-melting-point metal (the amalgamating metal) is introduced and the mixture is annealed. researchgate.net This causes the amalgamating metal to diffuse into and react with the seeds, forming a homogenous intermetallic nanocrystal. researchgate.net While the direct application to the nickel-samarium system is not explicitly detailed in the provided abstracts, the method has been successfully demonstrated for various systems including Ni-Ga, indicating its potential for extension to other systems. nanoge.orgdigitellinc.comresearchgate.netoaepublish.com This approach offers precise control over stoichiometry and can produce highly uniform nanocrystals, which is a significant advantage over many traditional synthesis methods. digitellinc.com

Melt-Based Synthesis of Samarium-Nickel Intermetallics

Melt-based synthesis techniques involve the direct melting of constituent elements to form alloys and intermetallic compounds. These methods are suitable for producing bulk quantities of materials and are often used in industrial-scale production. nih.gov

Arc melting is a common technique where the raw materials (samarium and nickel) are melted in a water-cooled copper hearth using a non-consumable tungsten electrode under an inert atmosphere (e.g., argon) to prevent oxidation. nih.gov This method allows for rapid melting and solidification, which can help to achieve a more homogenous mixture. Induction melting is another high-temperature method where the metallic charge is melted in a crucible by electromagnetic induction. nih.govosti.gov

For producing specific intermetallic phases, such as LaNi5-type alloys, arc melting or induction melting are standard procedures. nih.gov However, due to the significant differences in melting points and vapor pressures between nickel and samarium, careful control of the process parameters is necessary to avoid preferential evaporation of samarium and to ensure the desired stoichiometry in the final product. mdpi.com In some cases, a subsequent annealing step is required to homogenize the as-cast alloy and develop the desired crystal structure. nih.gov Molten salt electrolysis is another high-temperature method that has been used to prepare samarium-iron alloys, where a solid cathode of samarium trioxide and iron powder is electrolyzed in a molten salt bath to form the alloy. google.com This principle could potentially be applied to the Ni-Sm system.

Interactive Data Table: Melt-Based Synthesis Research Findings

MethodPrecursorsAtmosphereKey Finding/ProductSource
Arc MeltingElemental powders (e.g., Ni, Mo, Al)InertFormation of phase-pure intermetallics like Ni4Mo and Ni3Mo. nih.gov
Induction MeltingNi carbonyl, Al powderVacuumPreparation of phase-pure Ni3Al. nih.gov
Induction MeltingElemental Al, CoArgonFormation of nanoporous Al9Co2 framework. nih.gov
Molten Salt ElectrolysisSamarium trioxide, Iron powderMolten CaCl2Formation of liquid SmFe alloy film. google.com

Induction Melting and Annealing Processes

Induction melting is a primary technique for the production of samarium-cobalt (B12055056) (Sm-Co) alloys, a process that shares fundamental principles with the creation of other rare-earth intermetallics like those involving nickel. csic.es The process typically begins with the melting of the constituent metals, such as samarium and nickel, in a vacuum or an inert atmosphere of argon or helium to prevent oxidation and other atmospheric reactions. csic.es This is often carried out at temperatures ranging from 1350 to 1450 °C. csic.es A notable challenge in this process is the high vapor pressure of samarium, which can lead to its loss during melting. To counteract this, an excess of samarium is commonly added to the initial charge. csic.es

Following the initial melting and casting, the resulting ingot undergoes a homogenization process through annealing at high temperatures, typically between 1150 and 1250 °C. csic.es Annealing is a critical heat treatment step that refines the grain structure and relieves internal stresses that may have developed during solidification. totalmateria.com This process is essential for achieving a recrystallized and softened state, particularly in alloys that have been work-hardened through processes like rolling or bending. totalmateria.com The annealing temperatures can range broadly from 705 to 1205°C, depending on the specific alloy composition and desired properties. totalmateria.com

For nickel-based alloys, various annealing methods can be employed:

Open Annealing: This common method utilizes a protective atmosphere derived from combustion products or introduced reducing gases. totalmateria.com

Closed (Box) Annealing: This technique operates at lower temperatures but requires longer processing times. totalmateria.com

Salt Bath Annealing: This is a specialized method for smaller parts, using molten inorganic salts. totalmateria.com

To prevent surface oxidation during annealing, especially for alloys containing reactive elements, a controlled atmosphere is crucial. Bright annealing, which aims to maintain a bright, oxide-free surface, often employs atmospheres of dried hydrogen, nitrogen, or dissociated ammonia. totalmateria.com

Arc Melting Techniques for Intermetallic Compound Formation

Arc melting is another prevalent method for synthesizing intermetallic compounds, including those based on nickel and aluminum (Ni-Al), which shares process similarities with Ni-Sm systems. This technique is particularly useful for materials with high melting points. osti.gov Various arc melting methods exist, such as vacuum arc remelting (VAR) and plasma arc melting (PAM). osaka-u.ac.jpnih.gov

In a study on Ni-Al intermetallics, double-wire plasma arc melting deposition was utilized. This method addresses the challenge of melting elements with significantly different melting points by optimizing the feeding position of the individual metal wires. researchgate.net The process involves creating an electric arc that generates intense heat to melt the feedstock materials, which then solidify to form the intermetallic compound. researchgate.net

The heat input during arc melting is a critical parameter that influences the microstructure of the resulting compound. For instance, in the synthesis of Ni-Al compounds, increasing the heat input from 2.453 to 3.143 kJ/mm resulted in a microstructural transition from M-NiAl+Ni3Al to M-NiAl+γ'-Ni3Al/γ-Ni. researchgate.net However, a significant challenge in arc melting is the potential for evaporation of elements with lower boiling points, which can alter the final chemical composition of the alloy. nih.gov

Nanomaterial Synthesis Strategies Involving Samarium and Nickel

The synthesis of nanomaterials containing samarium and nickel often employs methods designed to control particle size, morphology, and distribution at the nanoscale.

Combustion Synthesis of Nanocrystalline Samarium-Doped Nickel Ferrites

Combustion synthesis is a versatile technique used to produce nanocrystalline powders, including samarium-doped nickel-zinc (B8489154) ferrites (Ni-Zn-Sm ferrites). researchgate.netresearchgate.net This method involves a self-sustaining exothermic reaction, typically initiated by heating a mixture of metal nitrates (e.g., nickel nitrate, iron nitrate, samarium nitrate) and a fuel, such as urea (B33335). researchgate.netresearchgate.net The reaction proceeds rapidly, producing a foam-like ferrite (B1171679) product. researchgate.net

In the synthesis of Ni0.5Zn0.5Fe2–xSmxO4, the process resulted in nanopowders with particle sizes ranging from 20 to 26 nm. researchgate.net The addition of samarium was found to influence the microstructure and magnetic properties of the resulting ferrites. Specifically, increasing the samarium content led to an increase in the lattice parameter and a decrease in the mean grain size. researchgate.net For instance, while undoped samples had an average grain size of 2.87 µm, the addition of 0.1 wt% Sm reduced the average grain size to 0.62 µm. researchgate.net

The sintering temperature following combustion synthesis also plays a crucial role. Materials treated at 600 °C exhibited a single spinel ferrite phase, while calcination at 800 and 1000 °C led to the formation of a small amount of samarium orthoferrite (SmFeO3) alongside the cubic spinel phase. researchgate.net

Green Synthesis Approaches for Nickel-Based Nanoparticles

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. This approach utilizes biological entities like plant extracts, microorganisms, or biowastes as reducing and capping agents. semanticscholar.orgmdpi.com These methods avoid the use of toxic chemicals and harsh reaction conditions often associated with conventional synthesis routes. mdpi.com

For the synthesis of nickel oxide nanoparticles (NiO-NPs), various plant extracts have been successfully employed. One study utilized an extract from Salvadora persica roots. mdpi.com In this process, an ethanol (B145695) extract of the plant material was mixed with a nickel nitrate precursor solution and heated. The bioactive compounds in the extract, such as phenolics and flavonoids, acted as reducing and stabilizing agents, facilitating the formation of NiO nanoparticles with an average size of 32.4 nm. mdpi.com

Another green synthesis approach for NiO-NPs used olive tree leaves as the reducing agent and D-sorbitol as a capping agent. ukm.my The mixture of nickel nitrate, olive leaf extract, and sorbitol was heated, leading to the formation of spherical, highly crystalline NiO nanoparticles with sizes ranging from 30 to 65 nm. ukm.my

Thin Film Deposition Techniques for Samarium Nickelate

Thin films of samarium nickelate (SmNiO3) are of significant interest for their unique electronic properties. Various physical vapor deposition techniques are employed to grow these films.

RF magnetron sputtering is a commonly used method for depositing SmNiO3 thin films. researchgate.net In this technique, a target of the desired material is bombarded with ions in a plasma, causing atoms to be ejected and deposited onto a substrate. For SmNiO3 films, the sputtering pressure is a critical parameter that can be tuned to control the film's properties. researchgate.net For example, films grown at low pressure tend to be insulating, while those grown at higher pressures can exhibit metallic behavior. researchgate.net Stable epitaxial SmNiO3 thin films can be grown on substrates like LaAlO3 using high sputtering pressures ( >200 mTorr) without requiring extreme post-deposition annealing. researchgate.net

Pulsed laser deposition (PLD) is another technique used to grow high-quality SmNiO3 thin films. aip.org In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a heated substrate. This method has been used to grow 20 nm thick SNO films on substrates such as LaAlO3 (LAO) and (La0.3Sr0.7)(Al0.65Ta0.35)O3 (LSAT). aip.org

The table below summarizes the key parameters and findings for the different synthesis and fabrication methods discussed.

Method Compound/Material Key Process Parameters Key Findings/Characteristics Citations
Induction Melting & Annealing Sm-Co alloys (principles applicable to Ni-Sm)Melting Temp: 1350–1450 °C; Annealing Temp: 1150–1250 °C; Inert atmosphereExcess Sm needed to compensate for vaporization; Annealing refines grain structure. csic.estotalmateria.com
Arc Melting Ni-Al intermetallics (principles applicable to Ni-Sm)Heat input: 2.453–3.143 kJ/mm (for Ni-Al)Heat input affects microstructure; Potential for elemental evaporation. nih.govresearchgate.net
Combustion Synthesis Ni0.5Zn0.5Fe2–xSmxO4Use of metal nitrates and urea as fuel; Sintering at 600-1000 °CProduces nanocrystalline powders (20-26 nm); Sm addition decreases grain size. researchgate.netresearchgate.net
Green Synthesis Nickel Oxide (NiO) NanoparticlesUse of plant extracts (Salvadora persica, olive leaves) as reducing/capping agentsEco-friendly method; Produces spherical nanoparticles (30-65 nm). mdpi.comukm.my
RF Magnetron Sputtering Samarium Nickelate (SmNiO3) Thin FilmsHigh sputtering pressure (>200 mTorr)Film properties (insulating vs. metallic) can be tuned by pressure. researchgate.net
Pulsed Laser Deposition Samarium Nickelate (SmNiO3) Thin FilmsUse of high-power laser for ablationProduces high-quality, thin (e.g., 20 nm) films. aip.org

Crystallography and Structural Characterization of Nickel Samarium Systems

Advanced Structural Characterization Methodologies

X-ray Diffraction (XRD) and Powder X-ray Diffractometry (XRPD) for Phase Identification and Lattice Parameter Analysis

X-ray diffraction (XRD) and its variant, powder X-ray diffractometry (XRPD), are indispensable tools for the initial characterization of nickel-samarium compounds. carleton.edumalvernpanalytical.com These techniques provide a rapid means to identify the crystalline phases present in a sample and to determine their lattice parameters. carleton.edumalvernpanalytical.comncl.ac.uk

When X-rays interact with a crystalline material, they are diffracted in a pattern that is unique to the crystal structure, acting as a "fingerprint" for that specific phase. malvernpanalytical.comacs.org By comparing the experimental diffraction pattern to reference databases, researchers can identify the various nickel-samarium intermetallic compounds present in a synthesized sample. ncl.ac.ukacs.org For instance, XRD analysis has been crucial in confirming the formation of single-phase structures in various Sm-Ni based materials, such as Sm-doped Li-Ni ferrites and Ni-Zn-Sm ferrites. worldscientific.comresearchgate.netiaea.org

Furthermore, the precise positions of the diffraction peaks allow for the calculation of the unit cell dimensions, known as lattice parameters. carleton.eduresearcher.life Studies on SmNi₅₋ₓCuₓ have utilized XRD to track changes in lattice parameters with copper substitution. aip.org Similarly, in SmNi₃₋ₓFeₓ compounds, Rietveld refinement of XRD data has shown an increase in cell parameters as iron replaces nickel. mdpi.com This analysis is vital for understanding how the crystal structure responds to changes in composition.

Interactive Data Table: Lattice Parameters of Various Nickel-Samarium Compounds Determined by XRD

Compound/SystemCrystal SystemSpace GroupLattice Parameters (Å)Reference
SmNi₅.₂Mn₆.₈TetragonalI4/mmma = 8.6528(3), c = 4.8635(3) researchgate.net
Sm₄Ni₆Al₂₃MonoclinicC12/m1a = 15.939(3), b = 4.0967(6), c = 18.320(3), β = 113.09(2)° researchgate.netresearchgate.net
SmNiOrthorhombicCrB-type (Cmcm)- researchgate.net
SmNi₃PuNi₃-type-- mdpi.com
Sm-doped NiO (1%)Face-centered cubic-a = 4.1770 ijstr.org
Undoped NiOFace-centered cubic-a = 4.1759 ijstr.org
Sm₂MoO₆ (nanopowder)MonoclinicC2/ca = 16.71(5), b = 11.25(4), c = 5.44(4), β = 108.42° doi.org
Sm₂MoO₆ (sintered)MonoclinicC2/ca = 16.61(6), b = 11.26(5), c = 5.46(4), β = 108.31° doi.org

Single-Crystal X-ray Diffraction for Precise Structural Elucidation

For a more definitive and precise determination of a crystal structure, single-crystal X-ray diffraction is the gold standard. carleton.eduuol.de This technique uses a single, well-formed crystal, which allows for the collection of highly detailed diffraction data. ucibio.ptrsc.org From this data, not only can the unit cell and space group be determined with high accuracy, but the exact positions of individual atoms within the unit cell can be resolved. carleton.eduuol.de This level of detail provides invaluable information on bond lengths, bond angles, and coordination environments. carleton.edu

A notable example is the investigation of the intermetallic compound SmNi₅.₂Mn₆.₈, where single-crystal X-ray diffraction was used to determine its tetragonal structure (ThMn₁₂-type) with the space group I4/mmm. researchgate.net This study precisely identified the atomic positions, revealing that two crystallographic sites were occupied by a mixture of manganese and nickel atoms. researchgate.net Similarly, the crystal structure of Sm₄Ni₆Al₂₃ was elucidated using single-crystal XRD, revealing a monoclinic system and providing detailed information about the coordination polyhedra of the samarium, nickel, and aluminum atoms. researchgate.netresearchgate.net

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Selected Area Electron Diffraction (SAED)) for Microstructure and Crystal Morphology

While X-ray diffraction techniques provide information about the average crystal structure of a bulk sample, electron microscopy techniques offer a window into the material's microstructure and morphology at the nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials. worldscientific.com In the study of samarium-doped nickel ferrite (B1171679), SEM images revealed spherical morphology with mono-sized particles. ijstr.org For Ni-Sm coatings, SEM was employed to characterize the surface of the electrodeposited layers. researchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the observation of individual crystallites and their arrangement. mdpi.com In an investigation of Ni/Sm-doped ceria catalysts, TEM analysis showed that the particles were very small crystallites, below 20 nm, with some aggregation. mdpi.com The particle size was observed to increase with a higher Sm/Ce ratio. mdpi.com

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM. By focusing the electron beam on a small, selected area of the sample, a diffraction pattern can be obtained. This pattern provides crystallographic information about that specific region, helping to identify the phases present at a localized level.

These electron microscopy techniques are often used in a complementary fashion with XRD to provide a comprehensive understanding of the material, from its atomic-scale crystal structure to its micro- and nanoscale morphology.

Synchrotron Radiation Techniques for Atomic-Level Structural Details

For studies requiring exceptionally high-resolution structural data, synchrotron radiation sources are employed. bnl.gov Synchrotrons produce X-ray beams that are many orders of magnitude more intense than those generated by conventional laboratory sources. carleton.edu This high intensity allows for the study of very small crystals, weakly diffracting materials, and subtle structural details that would otherwise be undetectable.

In the context of nickel-samarium systems, synchrotron radiation has been instrumental in characterizing the crystal structure of materials like samarium nickelate (SmNiO₃). purdue.edu The high-resolution data obtained from synchrotron facilities, such as the one at Argonne National Laboratory, was crucial for understanding the changes in the crystal structure of SmNiO₃ upon doping with lithium ions. purdue.edu Similarly, nanoscale X-ray absorption spectra obtained at the National Synchrotron Light Source II were used to study the temperature-driven phase transition in samarium nickel oxide. bnl.gov

Effects of Doping and Elemental Substitution on Samarium-Nickel Crystal Structure

The intentional introduction of other elements, known as doping or elemental substitution, into the samarium-nickel crystal lattice can significantly alter its structural and, consequently, its physical properties.

Studies on samarium-doped nickel oxide (NiO) have shown that the substitution of larger samarium ions (Sm³⁺) for smaller nickel ions (Ni²⁺) leads to an increase in the lattice parameter. ijstr.org This substitution also introduces local distortions and lattice strain. ijstr.org In another example, doping Sm-doped Li-Ni ferrites with samarium resulted in an increase in the lattice parameter, which was found to obey Vegard's law. iaea.org

The substitution of nickel with other transition metals has also been extensively studied. In SmNi₅₋ₓCuₓ compounds, the replacement of nickel by copper leads to changes in the electronic structure. aip.org In the SmNi₃₋ₓFeₓ system, substituting iron for nickel results in an increase in the cell parameters. mdpi.com Investigations into the Sm(NiₓPd₁₋ₓ)₂ system have explored the thermodynamic stability of different crystal structures as a function of the nickel to palladium ratio. iastate.eduosti.gov Furthermore, first-principles investigations of SmCo₅/Sm₂Co₁₇ interfaces have systematically studied the effects of substituting various elements (including Ni) on the formation energies and site preferences within the interface. mdpi.com

Interactive Data Table: Effect of Doping on Lattice Parameters of Nickel-Samarium Systems

SystemDopantEffect on Lattice ParameterReference
NiOSm³⁺ (1%)Increase from 4.1759 Å to 4.1770 Å ijstr.org
Li-Ni ferriteSm³⁺Increase, follows Vegard's law iaea.org
SmNi₃FeIncrease mdpi.com
Sm-doped NiFe₂O₄Sm³⁺Decrease with increasing Sm content chalcogen.ro
Sm-doped Ni-Zn ferritesSm³⁺Decrease in crystallite size and lattice parameters with Ce substitution researchgate.net

Analysis of Defects and Disorder in Samarium-Nickel Crystalline Structures

Real crystals are never perfect and contain various types of defects that can significantly influence their properties. openaccessjournals.com These imperfections can range from point defects (vacancies, interstitials) to line defects (dislocations) and planar defects (grain boundaries, stacking faults). openaccessjournals.com

In samarium-nickel systems, defects can be intentionally introduced through processes like doping or can arise during synthesis. For example, the doping of samarium into nickel oxide creates point defects due to the substitution of Ni²⁺ with Sm³⁺ and can introduce lattice strain. ijstr.org In Sm-doped Li-Ni ferrites, an analysis of the crystal structure revealed a deviation from the ideal structure, which was found to decrease with samarium substitution. researchgate.net

The study of Ni-Sm coatings obtained by electrodeposition indicated that the incorporated samarium species were found as Sm(III) and Sm(II) hydroxides or oxides, which can be considered as defects within the nickel matrix. researchgate.net Furthermore, research on single crystalline nickel oxide has shown the presence of various inhomogeneities, including domains of varying size, misorientation of domains, and variations in the lattice constant, which are linked to the presence of nickel vacancies. nih.gov Understanding and controlling these defects are crucial for tailoring the properties of nickel-samarium materials for specific applications.

Phase Diagram Studies and Thermodynamic Investigations of Nickel Samarium Systems

Thermodynamic Modeling and Calculation of Phase Diagrams for Nickel-Samarium Systems

CALPHAD Methodologies for Ni-Sm Systems

The CALPHAD (CALculation of PHAse Diagram) method is a powerful computational approach used to thermodynamically assess multicomponent systems and predict their phase diagrams. aip.orgnist.gov This methodology has been successfully applied to various nickel-based binary systems, including those with rare-earth elements like samarium. researchgate.netmdpi.com The CALPHAD approach relies on the development of thermodynamic databases that contain mathematical models describing the Gibbs energy of each phase in a system. onera.frnsf.gov

For the Ni-Sm system, the process involves critically evaluating all available experimental data on phase equilibria and thermochemical properties. researchgate.netcapes.gov.br The liquid phase and terminal solid solutions are typically modeled as substitutional solutions, with their excess Gibbs energy described by Redlich-Kister polynomials. researchgate.netosti.gov Intermetallic compounds within the system are treated as either stoichiometric phases or are described using sublattice models to account for any homogeneity ranges. researchgate.netijiset.com By optimizing model parameters to fit the experimental data, a self-consistent thermodynamic description is achieved, allowing for the calculation of the phase diagram and other thermodynamic properties. researchgate.netmuni.cz The Thermo-Calc software is a common tool used for these calculations. researchgate.net

The development of these models can significantly reduce experimental time and provide theoretical guidance for material design. mdpi.com The accuracy of CALPHAD predictions is highly dependent on the quality and completeness of the experimental data used for the assessment. nsf.gov

Gibbs Energy Modeling of Individual Phases and Intermetallic Compounds

At the core of the CALPHAD method is the Gibbs energy model for each individual phase. onera.frresearchgate.net The Gibbs energy of a system is a function of temperature, pressure, and composition, and its minimization determines the equilibrium state. nist.gov

For solution phases like liquid, face-centered cubic (FCC), and body-centered cubic (BCC), the Gibbs energy is described using models that account for the mixing of constituent elements. osti.gov The Compound Energy Formalism (CEF) is frequently used for intermetallic compounds, especially those with a range of solubility. osti.gov This model uses sublattices to represent the different crystallographic sites within the compound's structure. onera.fr

In the Ni-Sm system, which contains eight intermetallic compounds, each compound's Gibbs energy must be modeled. researchgate.net Some of these compounds are treated as stoichiometric line compounds, meaning their composition is fixed. researchgate.net For example, the Gibbs energy for a stoichiometric compound like SmₓNiᵧ can be described by an equation that includes the Gibbs energies of the pure components in their standard element reference (SER) states and a formation energy term (A + BT). osti.gov

The enthalpies of formation are a key component of the Gibbs energy model. For several Ni-Sm compounds, these have been determined experimentally by direct calorimetry. researchgate.net These experimental values are crucial for optimizing the thermodynamic parameters in the CALPHAD models.

Experimentally Determined Enthalpies of Formation for Solid Sm-Ni Compounds at 300 K
CompoundEnthalpy of Formation (ΔfH°) (kJ/mol of atoms)Reference
Sm₃Ni-21.5 ± 2 researchgate.net
SmNi-33.0 ± 1 researchgate.net
SmNi₂-36.0 ± 1 researchgate.net
Sm₂Ni₁₇-14.6 ± 0.5 acs.org

Experimental Techniques for Phase Diagram Determination

Experimental data is the bedrock upon which thermodynamic models are built. A variety of techniques are employed to determine phase transition temperatures, compositions, and microstructures in alloy systems like Ni-Sm.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are cornerstone thermal analysis techniques for determining the temperatures of phase transitions such as melting, solidification, and solid-state transformations. researchgate.netslideshare.net In DTA, the temperature difference between a sample and an inert reference is measured as they are heated or cooled at a constant rate. hitachi-hightech.comslideshare.net Endothermic (heat absorbing) or exothermic (heat releasing) events in the sample create a temperature difference, which appears as a peak on the DTA curve. slideshare.nethitachi-hightech.com

DSC operates on a similar principle but measures the amount of heat required to maintain the sample and reference at the same temperature. egyankosh.ac.inmdpi.com This provides quantitative information about the enthalpy of transformations. pan.pl These techniques are widely used to determine the liquidus, solidus, and eutectic temperatures in binary systems like Ni-Sm. researchgate.netresearchgate.netresearchgate.net For instance, studies on amorphous Ni-Sm-P alloys have used DSC to determine crystallization temperatures, showing that the addition of samarium significantly enhances thermal stability compared to binary Ni-P alloys. pku.edu.cn In studies of nickel-based superalloys and shape memory alloys, DSC is crucial for identifying solid-state phase transformations. researchgate.netthermalsupport.comtainstruments.com

Applications of DSC/DTA in Ni-Alloy Systems
TechniqueApplicationInformation ObtainedReference
DTA/DSCPhase diagram determination in Ni-Sm rich regionInvariant reaction temperatures, melting temperatures researchgate.net
DSCThermal stability of amorphous Ni-Sm-P alloysCrystallization temperatures, exothermic peak analysis pku.edu.cn
DSCCharacterization of NiTi shape memory alloysAustenitic to Martensitic transformation temperatures thermalsupport.comtainstruments.com
DSCPhase transitions in Ni superalloysSolidus, liquidus, and dissolution/precipitation temperatures researchgate.net

Electron Probe Micro-Analysis (EPMA) and Energy-Dispersive X-ray Spectroscopy (EDS) for Compositional Analysis

Determining the precise chemical composition of the different phases in equilibrium is essential for constructing an accurate phase diagram. ub.edu Electron Probe Micro-Analysis (EPMA) and Energy-Dispersive X-ray Spectroscopy (EDS) are the primary techniques for this purpose. wisc.edu Both methods involve bombarding a sample with a focused electron beam, which causes the atoms in the sample to emit characteristic X-rays. carleton.eduufl.edu The energy or wavelength of these X-rays is unique to each element, allowing for elemental identification and quantification. wikipedia.orgwikipedia.org

EPMA is a quantitative technique that uses Wavelength-Dispersive Spectroscopy (WDS) to achieve high accuracy and low detection limits for determining the elemental composition of micron-sized volumes of a solid sample. ub.educarleton.edu EDS is often integrated into Scanning Electron Microscopes (SEM) and provides rapid qualitative and semi-quantitative elemental analysis over a selected area or at a specific point. carleton.edumyscope.trainingnanoscience.com In the study of Ni-Sm and related systems, these techniques are used to measure the compositions of coexisting phases in annealed alloy samples, providing the data points needed to define phase boundaries in the phase diagram. mdpi.comresearchgate.net

Metallographic Analysis of Microstructure

Metallography is the study of the physical structure and components of metals and alloys using microscopy. vacaero.com Sample preparation is a critical first step, involving sectioning, mounting, grinding, and polishing to create a smooth, mirror-like surface. mdpi.com This surface is then typically etched with a chemical reagent that preferentially attacks different phases or grain boundaries at different rates, revealing the microstructure for examination under an optical or scanning electron microscope (SEM). vacaero.comresearchgate.net

For nickel-based alloys, which are often tough and corrosion-resistant, specific preparation and etching procedures are required to clearly reveal their complex microstructures. vacaero.com The analysis of the microstructure provides invaluable information. It allows for the identification of the phases present, their morphology (shape and size), and their distribution. scirp.orgencyclopedia.pub For example, in as-cast alloys, a dendritic structure is often observed, with different phases located in the dendritic and interdendritic regions. encyclopedia.pub By combining metallographic analysis with compositional analysis from EPMA or EDS, researchers can correlate the observed microstructure with the equilibrium phases predicted by the phase diagram. researchgate.net

Electronic Structure and Chemical Bonding in Nickel Samarium Compounds

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. most.gov.bd It is extensively used to predict the properties of nickel-samarium alloys and related compounds. rsc.orgresearchgate.net DFT calculations, often enhanced with corrections for strong electron correlation, provide fundamental insights into the band structure and density of states, which govern the material's conductivity and chemical stability. rsc.org

Band structure calculations reveal the ranges of energy that an electron may have (energy bands) and the ranges of energy it may not have (band gaps). The analysis of the electronic band structure for nickel-samarium compounds helps in determining their metallic, semi-metallic, or semiconducting nature.

In related perovskite nickelates, the electronic band structure is a key area of study. researchgate.net For instance, the band structure of some nickelates shows multiple sheets of Ni d-character crossing the Fermi level, indicating metallic behavior. aps.org In samarium compounds like Sm₃S₄, calculations predict a large band gap of 2.1 eV above the Fermi level, suggesting semiconducting properties, though the position of the Fermi level can lead to behavior characteristic of a highly degenerate semiconductor. aimspress.com For SmS, standard DFT calculations describe the f-electrons as narrow bands. arxiv.org The electronic band structure of materials like SmNiO₃ can be intentionally reconstructed through methods like ion intercalation to modulate their resistivity. researchgate.net

Table 1: Calculated Electronic Properties for Samarium Compounds
CompoundMethodBand Gap (eV)Magnetic Moment (μB)Reference
La₂CuO₄SIC-LSDA2.10.66 aps.org
Sm₃S₄DFT+U2.1N/A aimspress.com
SmNLDA+U with SOSemiconductingSpin (Sm) = 4.99, Orbital (Sm) = -4.53 arxiv.org

Total Density of States (TDOS) and Partial Density of States (PDOS) Contributions

The Density of States (DOS) describes the number of electronic states available to be occupied per unit energy interval. aip.org The Total Density of States (TDOS) provides an overview of the electronic distribution, while the Partial Density of States (PDOS) breaks this down into contributions from individual atoms or orbitals (e.g., Sm-4f, Ni-3d). scm.comaimspress.com This analysis is critical for understanding chemical bonding and the electronic contributions of each element near the Fermi level. aip.org

In studies of related alloys, the TDOS analysis reveals metallic conductivity through the overlap of valence and conduction bands at the Fermi energy. rsc.org PDOS calculations often show significant hybridization between the d-orbitals of the transition metal (like nickel) and the orbitals of the other element. rsc.org For example, in Ni-doped SrTiO₃, the PDOS shows contributions from Ni 3d, Ti 3d, and O 2p states, illustrating how doping affects the electronic composition. aimspress.com In samarium compounds, the Sm 4f states typically form sharp, intense peaks in the PDOS, indicating their localized nature, while Ni 3d states are broader and are major contributors to the density of states around the Fermi level, influencing conductivity and magnetic properties. most.gov.bdaimspress.com The hybridization between Sm(4f) and N(2p) states in SmN, for instance, is known to induce a significant polarization of the N(2p) band. arxiv.org

Standard DFT methods like the Local Spin Density Approximation (LSDA) often fail to accurately describe the strongly correlated 4f electrons in rare-earth elements like samarium. arxiv.org The Self-Interaction Correction (SIC) is an advancement that better handles these localized electrons. aps.orgosti.gov The SIC-LSDA method can treat electron states as either localized or delocalized, which is crucial for correctly modeling the electronic ground state of samarium compounds. arxiv.org

For samarium systems, this approach allows for the comparison of total energies for different f-electron configurations, such as the trivalent (Sm³⁺) state with five localized f-electrons or the divalent (Sm²⁺) state with six. arxiv.org This is critical for predicting the correct valency and resulting properties. For instance, in samarium pnictides, the configuration with five localized f-electrons results in a narrow f-band near the Fermi level, leading to an intermediate valence state which is the ground state. arxiv.org The SIC-LSDA functional has been shown to greatly improve the calculation of equilibrium lattice constants and equations of state for rare-earth metals like Praseodymium and Samarium compared to standard LSDA. osti.gov This method correctly predicts an antiferromagnetic semiconducting ground state for materials where LSDA fails. aps.org

Experimental Probes of Electronic Structure

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic and bonding properties of nickel-samarium compounds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition, chemical states, and the electronic state of elements within a material. wikipedia.orgcarleton.edu It operates based on the photoelectric effect, where irradiating a material with X-rays ejects core-level electrons. The binding energy of these electrons is measured, which is characteristic of the element and its chemical environment. wikipedia.orgbris.ac.uk

XPS analysis of samarium deposited on a nickel substrate has been used to identify the presence of metallic samarium alongside its oxide form. researchgate.net High-resolution spectra of the Sm 3d region can distinguish between Sm metal (around 1081 eV) and Sm₂O₃ (around 1083 eV). researchgate.net Similarly, the Ni 2p spectrum is used to identify the chemical state of nickel. The Ni 2p₃/₂ peak for NiO, for example, is found at approximately 854.6 eV, often accompanied by a broad satellite peak around 861 eV which is related to final-state effects. researchgate.net In studies of SmNiO₃, a shift in the Ni 2p peak to a lower binding energy upon ion intercalation indicates a reduction in the nickel valence state. researchgate.net Valence band XPS spectra can also reveal changes in the electron density of states near the Fermi level, correlating with changes in electronic conductivity. researchgate.net

Table 2: Characteristic XPS Binding Energies (eV) for Nickel and Samarium Species
SpeciesXPS PeakBinding Energy (eV)Reference
Metallic SmSm 3d~1081 researchgate.net
Samarium Oxide (Sm₂O₃)Sm 3d~1083 researchgate.net
Nickel Oxide (NiO)Ni 2p₃/₂~854.6 researchgate.net
Nickel Hydroxide (B78521) (Ni(OH)₂)Ni 2p₃/₂Main line and satellite structures simulated by Ni²⁺ multiplet envelopes researchgate.net
Nickel Oxyhydroxide (NiOOH)Ni 2p₃/₂Main line and satellite structures simulated by Ni³⁺ multiplet envelopes researchgate.net

Spectroscopic Techniques (e.g., UV-Vis Absorption, Fourier Transform Infrared (FTIR) Spectroscopy) for Electronic and Vibrational Transitions

Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy are used to probe electronic and vibrational transitions, respectively. soton.ac.uk UV-Vis spectroscopy measures the absorption of UV or visible light as electrons transition to higher energy states, providing information on the optical band gap and electronic structure. grafiati.comsolubilityofthings.com FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which is useful for identifying functional groups and the nature of chemical bonds within a material. solubilityofthings.commdpi.com

In the context of nickel-samarium compounds, UV-Vis spectroscopy can be used to study electronic transitions involving Ni 3d and Sm 4f states. researchgate.net The lower cutoff wavelength and transparency region of a material can be analyzed using UV-Vis spectral studies. grafiati.com FTIR spectroscopy helps to identify the vibrational modes of the Sm-Ni lattice and can detect the presence of other bonds, such as Sm-O or Ni-O, which often appear in these materials due to oxidation. researchgate.net For example, in studies of metal complexes, FTIR is used to confirm their formation by observing characteristic vibrational bands, such as the O=U=O group in certain uranium complexes. researchgate.net Similarly, for nickel-samarium oxides or related compounds, FTIR could identify the characteristic metal-oxygen stretching frequencies.

Interplay of Electronic Structure with Material Properties

The unique properties of nickel-samarium compounds are deeply rooted in their complex electronic structures. The interaction between the partially filled 4f orbitals of samarium and the 3d orbitals of nickel gives rise to a range of interesting physical phenomena.

Role of Samarium 4f and Nickel 3d States in Covalent and Magnetic Interactions

The magnetic and bonding characteristics of nickel-samarium compounds are primarily dictated by the interplay between the samarium 4f and nickel 3d electronic states. The 4f electrons of samarium are strongly localized and are key contributors to the magnetic moments in these materials. znaturforsch.comnih.gov In contrast, the nickel 3d electrons are more itinerant and participate in covalent bonding with the surrounding atoms, typically oxygen in oxide systems. researchgate.net

The interaction between the localized 4f moments and the itinerant 3d electrons, often mediated by other elements like oxygen, is known as 3d-4f exchange interaction. researchgate.netresearchgate.net This interaction can lead to complex magnetic ordering phenomena, including ferromagnetic and antiferromagnetic behaviors. acs.org In heterometallic 3d-4f complexes, this exchange interaction is crucial for developing single-molecule magnet (SMM) behavior, as it can induce a significant magnetic anisotropy. researchgate.netresearchgate.net The degree of covalency in the bonds, influenced by the overlap of the respective orbitals, plays a significant role in determining the strength of these magnetic interactions. ehu.euscore.ac.uk The synthesis of 3d-4f heterometallic complexes is an active area of research, with the goal of tuning these magnetic properties by carefully selecting the organic ligands that bridge the metal centers. researchgate.net

Metal-Insulator Transitions in Samarium Nickelates (e.g., SmNiO₃)

Samarium nickelate (SmNiO₃) is a prototypical example of a correlated oxide that exhibits a sharp metal-insulator transition (MIT). iaea.orgbnl.gov This transition occurs at a specific temperature (T_MI), which for bulk SmNiO₃ is approximately 400 K (127 °C). iaea.orgresearchgate.net Above this temperature, SmNiO₃ behaves as a metal, while below it, it becomes an insulator.

The MIT in SmNiO₃ is a complex phenomenon driven by strong electron-electron correlations and a strong coupling between the electronic and lattice degrees of freedom. researchgate.netosti.gov The transition is accompanied by a structural change from a high-temperature orthorhombic phase to a low-temperature monoclinic phase. researchgate.net This structural distortion involves a breathing mode of the NiO₆ octahedra, leading to charge disproportionation of the Ni³⁺ ions into Ni³⁺⁺ and Ni³⁻⁻ states in the insulating phase. osti.gov

The MIT temperature can be tuned by various external stimuli. For instance, chemical doping with elements like hydrogen or lithium can induce the transition under isothermal conditions. rsc.org Epitaxial strain in thin films of SmNiO₃ also significantly affects the MIT, with compressive strain generally lowering the transition temperature and tensile strain increasing it. nih.gov The growth pressure during the deposition of thin films can also be used to control the MIT characteristics, with higher pressures favoring a stable and reversible transition. iaea.org

Material Transition Temperature (T_MI) High-Temperature Phase Low-Temperature Phase Key Influencing Factors
SmNiO₃~400 KMetallic (Orthorhombic)Insulating (Monoclinic)Temperature, Doping, Strain, Pressure

Conduction Mechanisms in Samarium-Nickel Oxide Systems (e.g., Hopping Conductivity, Polaron Transport)

In the insulating state of samarium-nickel oxides like SmNiO₃, the primary mechanism of electrical conduction is through thermally activated hopping of charge carriers. aip.orgaip.org This hopping conductivity is characteristic of materials where charge carriers become localized due to strong electron-phonon interactions, forming polarons. researchgate.netnih.gov A polaron is a quasiparticle composed of an electron and its accompanying lattice distortion.

Specifically, in SmNiO₃, the charge carriers are believed to be small polarons, where the localization is confined to a single lattice site. aip.orgnih.govresearchgate.net The transport of these small polarons occurs via hopping from one localized site to another, a process that requires thermal energy to overcome the activation barrier created by the lattice distortion. nih.govresearchgate.net This is supported by the temperature dependence of the DC resistivity, which follows an Arrhenius-type behavior at higher temperatures within the insulating phase. aps.org

Studies of the AC conductivity in SmNiO₃ films have provided further evidence for small-polaron transport, revealing a hopping mechanism with a Holstein-type activation energy. nih.govresearchgate.net The analysis of the Hall effect in SmNiO₃ films also points towards a dominant hopping conductivity in the insulating phase, which can explain anomalies in the sign of the Hall coefficient. aip.orgaip.org

Intermediate Valence Phenomena in Samarium Compounds

Intermediate valence (or mixed valence) is a phenomenon observed in certain rare-earth compounds where the 4f electrons can fluctuate between two different electronic configurations with nearly degenerate energies. znaturforsch.comresearchgate.net This leads to a non-integer average valence state for the rare-earth ion. capes.gov.br For samarium, this typically involves fluctuations between the Sm²⁺ (4f⁶) and Sm³⁺ (4f⁵) states.

This phenomenon is prominent in compounds like samarium sulfide (B99878) (SmS) and samarium telluride (SmTe), where pressure can induce a transition from a divalent semiconducting state to a mixed-valent metallic state. researchgate.netarxiv.org The presence of intermediate valence states is not well-captured by standard density functional theory but can be described using more advanced theoretical approaches like dynamical mean field theory. arxiv.org

In the context of nickel-samarium compounds, while not as extensively studied as in the chalcogenides, the concept of intermediate valence is relevant. The proximity of the Sm 4f levels to the Fermi energy can lead to valence fluctuations, which in turn influence the electronic and magnetic properties of the material. researchgate.net For instance, in Sm₁₋ₓYₓS, the valence of samarium is observed to change with both temperature and the concentration of yttrium, which alters the electronic structure. researchgate.net The potential for intermediate valence in samarium adds another layer of complexity to the electronic behavior of nickel-samarium compounds, contributing to phenomena like the metal-insulator transition where charge redistribution plays a critical role.

Magnetic Phenomena and Behavior in Nickel Samarium Systems

Magnetocrystalline Anisotropy in Rare Earth-Transition Metal Intermetallics

The magnetic properties of rare earth-transition metal (RE-TM) intermetallic compounds, including those of samarium and nickel, are complex and arise from the interplay between the 4f electrons of the rare earth elements and the 3d electrons of the transition metals. osti.govidu.ac.id The magnetocrystalline anisotropy, a key intrinsic magnetic property alongside saturation magnetization and Curie temperature, is determined by the crystal structure and chemical composition. mdpi.com It is the result of the combined anisotropic effects of both the rare earth and transition metal sub-lattices. mdpi.com

The anisotropy of the rare earth sublattice in binary compounds is often small at room temperature and may not be sufficient to overcome the planar anisotropy favored by the transition metal sublattice. mdpi.com However, in compounds like those with the PuNi₃-type structure, SmNi₃₋ₓFeₓ exhibits significant uniaxial magnetocrystalline anisotropy, which originates from the samarium atoms. mdpi.com This anisotropy can be observed through techniques like X-ray diffraction on oriented powders, where a strengthening of specific Bragg peaks indicates the easy magnetization axis. mdpi.com

First-principles calculations based on density functional theory are powerful tools for investigating the magnetocrystalline anisotropy energy (MAE). iaea.orgaip.org These calculations have shown that the band contribution to MAE is dependent on the specific rare earth element, challenging the assumption of its independence. iaea.org For SmFe₁₂-based alloys, which are of interest for high-performance permanent magnets, substitutions with elements like titanium and nickel are crucial for stabilizing the structure and optimizing the magnetic properties, including the uniaxial magnetic anisotropy. aip.org

Curie Temperature (TC) and Magnetic Ordering in Samarium-Nickel Compounds

The Curie temperature (TC) is a critical intrinsic property of magnetic materials, marking the transition from a magnetically ordered (ferromagnetic or ferrimagnetic) state to a disordered (paramagnetic) state. mdpi.com In rare earth-transition metal intermetallic compounds, the TC is primarily governed by the exchange interactions between the magnetic moments of the constituent atoms. mdpi.com Three types of interactions are present: 3d-3d interactions between transition metal atoms, 4f-4f interactions between rare earth atoms, and 3d-4f interactions between the two sublattices. mdpi.com The 3d-3d interaction is generally the strongest and has the most significant influence on the TC. mdpi.com

In many transition-metal-rich R–T compounds, the Curie temperatures are relatively low. mdpi.com This is often attributed to short interatomic distances between transition metal atoms, which can lead to antiferromagnetic interactions instead of the desired ferromagnetic ones. mdpi.com For example, the SmNi₃ compound has a low TC due to the weak magnetic moment of nickel and short Ni-Ni distances that result in negative interactions. mdpi.com

The magnetic ordering in Sm-Ni compounds can be either ferromagnetic or ferrimagnetic depending on the specific composition and crystal structure. For instance, R₂Ni₁₇ compounds with R = Y, Sm, and Lu are ferromagnetic, while those with heavier rare earths are ferrimagnetic. mdpi.com However, the Curie temperatures for these compounds are generally found to be below 200 K. mdpi.com In the case of Sm₂Ni₁₇, it undergoes a wide ordered-disordered transition with a TC of 160 K. mdpi.com

The Curie temperature of Sm-Ni compounds can be significantly altered through elemental substitution. For instance, partially substituting nickel with iron in SmNi₃₋ₓFeₓ compounds leads to a substantial increase in the TC, from 30 K for SmNi₃ to 239 K for SmNi₂.₂Fe₀.₈. mdpi.com This increase is a direct consequence of the stronger magnetic interactions introduced by the iron atoms. mdpi.com Similarly, in Sm(Fe₁₋ₓCoₓ)₁₂ alloys stabilized with titanium, the substitution of iron with cobalt is a method used to enhance the magnetization and potentially the Curie temperature. mdpi.com

The magnetic ordering in samarium metal itself is complex, with anomalies at 106 K and 13.8 K corresponding to the ordering of moments on hexagonal and cubic sites, respectively. researchgate.net Under extreme pressure, the magnetic ordering temperature of samarium metal has been observed to increase significantly, suggesting a transition to a highly correlated electron state. wustl.edu

Magnetocaloric Effect in Samarium-Nickel Intermetallics

The magnetocaloric effect (MCE) is a phenomenon observed in magnetic materials where a change in temperature occurs upon the application or removal of a magnetic field under adiabatic conditions. ias.ac.in It is quantified by the isothermal magnetic entropy change (ΔSM) and the adiabatic temperature change (ΔTad). ias.ac.in Materials exhibiting a large MCE are promising candidates for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional gas-compression cooling. ias.ac.in

Samarium-nickel intermetallic compounds have been investigated for their magnetocaloric properties, particularly around their magnetic ordering temperatures. mdpi.comscite.ai The MCE in these materials is often associated with a second-order magnetic phase transition (SOMT), which is characterized by a gradual change in magnetization at the Curie temperature. mdpi.commdpi.com SOMT materials typically have a moderate magnetic entropy change but a broad operating temperature range, leading to a significant relative cooling power (RCP). mdpi.commdpi.com

For example, the Sm₂Ni₁₇ compound exhibits a moderate MCE around its Curie temperature of 160 K. mdpi.commdpi.com It shows a maximum magnetic entropy change (ΔSmax) of 0.7 J·kg⁻¹·K⁻¹ and a relatively large temperature width at half maximum of 45 K, resulting in a respectable RCP of 37 J·kg⁻¹. mdpi.com The SmNi₂ compound, which has a cubic Laves phase structure, also shows a second-order magnetic phase transition with a maximum ΔSM of 1.82 J/kg·K and an RCP of 23.5 J/kg. scite.ai

The magnetocaloric properties of Sm-Ni systems can be tuned by altering their composition. In SmNi₃₋ₓFeₓ compounds, the substitution of Ni with Fe not only increases the Curie temperature but also enhances the RCP. mdpi.com This is due to an increase in both the maximum magnetic entropy change and the full width at half maximum of the ΔSM peak. mdpi.com Similarly, in Sm-doped Ni-Mn-Sn ferromagnetic shape memory alloys, a large magnetic entropy change of 20 J·kg⁻¹·K⁻¹ has been achieved near room temperature, demonstrating the potential for magnetic refrigeration applications. mdpi.com

The MCE can be evaluated experimentally by measuring magnetization isotherms at various temperatures and applying the Maxwell relation. mdpi.comresearchgate.net Phenomenological models based on Landau theory can also be used to simulate and predict the MCE, providing a time and cost-effective method for material characterization. mdpi.commdpi.com

CompoundMax. Magnetic Entropy Change (ΔSM)Relative Cooling Power (RCP)Transition Temperature (K)Magnetic Field Change (T)Reference
Sm₂Ni₁₇0.7 J·kg⁻¹·K⁻¹37 J·kg⁻¹1605 mdpi.com
SmNi₂1.82 J/kg·K23.5 J/kg~212 scite.ai
SmNi₂.₂Fe₀.₈~0.75 J·kg⁻¹·K⁻¹ (at 0.5 T)Not specified2390.5 mdpi.com
Ni₄₃Mn₄₅SmSn₁₁20 J·kg⁻¹·K⁻¹162 J·kg⁻¹2665 mdpi.com

Magnetic Properties of Samarium-Doped Nickel Ferrites (e.g., Sm-doped NiFe₂O₄, Li-Ni Ferrites, Ni-Zn Ferrites)

The introduction of samarium (Sm³⁺) ions into nickel-based ferrite (B1171679) systems significantly influences their magnetic properties, particularly the saturation magnetization (Ms) and coercivity (Hc). The specific effects depend on the ferrite system and the concentration of the samarium dopant.

In Sm-doped NiFe₂O₄ , studies have shown varied trends. One study found that with increasing Sm³⁺ substitution, the saturation magnetization and coercivity vary, influenced by cation distribution and particle size. iaea.org Another investigation reported that for NiFe₂₋ₓSmₓO₄ nanoparticles, increasing the Sm concentration (x) led to a decrease in particle size. researchgate.net The magnetic parameters were found to be affected by changes in cation distribution and particle size. researchgate.net In Al-Sm co-doped NiFe₂O₄, the saturation magnetization increased up to a certain dopant concentration (x = 0.15), after which it decreased, while coercivity and remanence were observed to decrease with increasing Al-Sm content. iaea.orgresearchgate.net

For Sm-doped Li-Ni ferrites , synthesized via a soft chemistry method, the saturation magnetization was found to decrease while the coercivity increased with an increasing amount of samarium. worldscientific.comworldscientific.com Another study on (Li₀.₅Fe₀.₅)₀.₄Ni₀.₆SmᵧFe₂₋ᵧO₄ prepared by a double sintering ceramic technique showed that saturation magnetization increased with sintering temperature, while coercivity decreased. iaea.orgresearchgate.net

In the case of Sm-doped Ni-Zn ferrites , increasing the substitution level of Sm³⁺ generally leads to a decrease in saturation magnetization and an increase in coercivity. researchgate.net This trend is also observed in Sm-doped Cu-Ni spinel ferrites, where the incorporation of Sm³⁺ ions, which have a smaller magnetic moment than Fe³⁺ ions, resulted in a gradual reduction of both coercive field and saturation magnetization. acs.org

The table below summarizes the general trends observed in various Sm-doped nickel ferrite systems.

Ferrite SystemSaturation Magnetization (Ms) Trend with Sm DopingCoercivity (Hc) Trend with Sm DopingReference
NiFe₂O₄Varies (can increase or decrease)Varies iaea.orgresearchgate.netiaea.org
Li-Ni FerritesDecreasesIncreases worldscientific.comworldscientific.com
Ni-Zn FerritesDecreasesIncreases researchgate.net
Cu-Ni FerritesDecreasesDecreases acs.org

The concentration of samarium doping plays a crucial role in tailoring the magnetic behavior of nickel-based ferrites. The substitution of Fe³⁺ ions by the larger Sm³⁺ ions induces lattice strain and alters the cation distribution between the tetrahedral (A) and octahedral (B) sites of the spinel structure, which in turn affects the magnetic properties.

In Sm-doped NiFe₂O₄ , low concentrations of samarium can have a notable impact. For instance, NiFe₂O₄ doped with 0.3 mol% Sm exhibited the highest saturation magnetization, while also having a low coercivity, making it easily demagnetized. worldscientific.com As the Sm concentration increases in NiFe₂₋ₓSmₓO₄, the particle size tends to decrease. iaea.orgresearchgate.net The magnetic parameters are sensitive to these changes in particle size and the distribution of cations. iaea.orgresearchgate.net In Al-Sm co-doped NiFe₂O₄, saturation magnetization was found to increase for a doping concentration up to x = 0.15, suggesting an optimal doping level for maximizing this property. iaea.org

For Sm-doped Li-Ni ferrites , the magnetic properties are strongly dependent on the Sm content. worldscientific.com An increase in Sm concentration leads to a decrease in saturation magnetization and an increase in coercivity. worldscientific.comworldscientific.com This is attributed to the substitution of magnetic Fe³⁺ ions by less magnetic Sm³⁺ ions and the resulting changes in the superexchange interactions.

In Ni-Zn ferrites , the doping concentration of Sm³⁺ also has a significant effect. At low doping levels, the Curie temperature initially increases, reaching a maximum at a specific concentration (x=0.025), and then decreases with further increases in Sm³⁺ content. researchgate.net The initial permeability also shows a non-monotonic behavior, first decreasing and then increasing with higher Sm³⁺ doping. researchgate.net In Sm-doped Mn-Zn ferrites, magnetic parameters were observed to decrease with an initial 0.1% Sm³⁺ doping, then increase as the doping rose to 0.2%, and show insignificant changes at 0.3% doping. chula.ac.th

The influence of samarium doping concentration is a complex interplay of factors including ionic radii, magnetic moments of the substituent ions, induced structural changes, and the resulting modifications of the magnetic exchange interactions within the ferrite lattice.

Advanced Magnetic Characterization Techniques

A comprehensive understanding of the magnetic phenomena in nickel-samarium systems necessitates the use of a suite of advanced characterization techniques. These methods provide insights into both the intrinsic magnetic properties, which are determined by the material's crystal structure and composition, and the extrinsic properties that are dependent on the microstructure. mdpi.com

X-ray and Neutron Diffraction: X-ray diffraction (XRD) is fundamental for determining the crystal structure, lattice parameters, and phase purity of Sm-Ni compounds. mdpi.commdpi.com Neutron diffraction is particularly powerful for magnetic materials as it can reveal the magnetic structure, such as the arrangement of magnetic moments in ferromagnetic or antiferromagnetic ordering. researchgate.net

Magnetometry: Vibrating Sample Magnetometers (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometers are widely used to measure macroscopic magnetic properties. researchgate.networldscientific.com These instruments can determine saturation magnetization, remanence, coercivity, and the temperature dependence of magnetization, from which the Curie temperature can be derived. mdpi.comworldscientific.com Isothermal magnetization measurements are crucial for calculating the magnetocaloric effect. mdpi.comresearchgate.net

Mössbauer Spectroscopy: This technique is particularly useful for studying iron-containing compounds, such as Sm-Ni-Fe systems. It provides detailed information about the local magnetic environment of the iron nuclei, including the hyperfine field, which is related to the magnetic moment. mdpi.com It can also be used to determine the distribution of cations in different crystallographic sites, as in spinel ferrites. iaea.orgresearchgate.net

Calorimetry: Differential Scanning Calorimetry (DSC) can be used to detect phase transitions, including magnetic ordering transitions, by measuring the heat flow into or out of a sample as a function of temperature. mdpi.com The magnetocaloric effect can also be directly measured by monitoring the sample's temperature change in a varying magnetic field under adiabatic conditions. iucr.org

Microscopy: Electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the microstructure of the materials, including grain size and morphology, which can have a significant impact on extrinsic magnetic properties like coercivity. iaea.orgworldscientific.com

By combining these advanced techniques, researchers can build a complete picture of the complex magnetic behavior of nickel-samarium systems, from the atomic-level interactions to the bulk magnetic performance.

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a highly sensitive method used to measure the magnetic properties of materials. measurlabs.comphyslab.org The technique is based on Faraday's law of induction. A material sample is vibrated sinusoidally (typically by a piezoelectric motor or a speaker cone) within a uniform external magnetic field generated by an electromagnet. polimi.itscribd.com This vibration causes a change in the magnetic flux, which induces a voltage in a set of stationary pick-up coils placed nearby. polimi.itmdpi.com The amplitude of this induced AC voltage is directly proportional to the magnetic moment of the sample. scribd.com By measuring this signal with a lock-in amplifier, which is phase-locked to the sample's vibration frequency, a precise determination of the sample's magnetization can be made. polimi.it

VSM is widely used to generate magnetic hysteresis loops (M-H curves), which provide critical information about a material's magnetic character. measurlabs.commontana.edu From these loops, key parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercive field (Hc) can be determined. taylorandfrancis.com The technique can be applied to a wide range of materials, including powders, bulk solids, liquids, and thin films, over a broad spectrum of temperatures and magnetic fields. scribd.comlakeshore.com

In the context of nickel-samarium systems, VSM is instrumental in characterizing their ferromagnetic or ferrimagnetic behavior. For instance, magnetization measurements on the SmNi₅ intermetallic compound have been used to establish its magnetic phase transitions. researchgate.net These measurements reveal that SmNi₅ transitions from a ferromagnetic to a paramagnetic state at a Curie temperature (TC) of approximately 29 K. researchgate.net

Table 1: Magnetic Properties of SmNi₅ Determined by Magnetization Measurements

CompoundMagnetic TransitionCurie Temperature (TC)Reference
SmNi₅Ferromagnetic to Paramagnetic29 K researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility (χ) is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. researchgate.net It is defined as the ratio of the magnetization (M) to the applied magnetic field strength (H). researchgate.net Measuring the temperature dependence of magnetic susceptibility is a fundamental method for characterizing the magnetic state of a material.

In nickel-samarium systems, susceptibility measurements are crucial for identifying magnetic ordering temperatures, such as the Curie temperature (TC) for ferromagnetic materials and the Néel temperature (TN) for antiferromagnetic materials. researchgate.net For paramagnetic materials above their ordering temperature, the susceptibility often follows the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.

Studies on samarium-containing intermetallics, such as SmNi₂B₂C, show a strong curvature in the inverse susceptibility (1/χ) versus temperature plot. researchgate.net This behavior deviates from the simple Curie-Weiss law and is characteristic of many Sm compounds. It is attributed to the strong influence of the crystalline electric field and the mixing of the low-lying excited J = 7/2 multiplet with the J = 5/2 ground state of the Sm³⁺ ion. researchgate.net In the SmNi₂Sn₂ system, magnetic susceptibility measurements indicate paramagnetic behavior down to 5 K. kulturkaufhaus.de The data for SmNi₂Sn₂ can be fitted to a modified Curie-Weiss law, yielding an effective magnetic moment (μeff) of 0.75 μB per formula unit, which is reduced compared to the free trivalent Sm³⁺ ion value. kulturkaufhaus.de This reduction, along with a significant temperature-independent term (χ₀), points to the influence of Van Vleck paramagnetism arising from the close proximity of excited multiplets. kulturkaufhaus.de

Table 2: Magnetic Properties of Sm-Ni Compounds from Susceptibility Data

CompoundParamagnetic Curie Temperature (θ)Effective Magnetic Moment (μeff)Magnetic Ordering TemperatureReference
SmNi₂Sn₂-12.5 K0.75 μB / f.u.Remains paramagnetic down to 5 K kulturkaufhaus.de
SmNi₂B₂C-≈0.59 μB / f.u.TN = 10.2 K researchgate.net

Mössbauer Spectroscopy for Local Magnetic Environments

Mössbauer spectroscopy is a powerful technique that probes the local environment of specific atomic nuclei within a solid matrix. mdpi.com It is based on the recoil-free resonant emission and absorption of gamma rays. mdpi.com The technique is exquisitely sensitive to the hyperfine interactions between the nucleus and its surrounding electrons, which split the nuclear energy levels. mdpi.com These interactions include the isomer shift (related to the electron density at the nucleus), quadrupole splitting (caused by electric field gradients), and magnetic hyperfine splitting (due to an internal magnetic field at the nucleus). iaea.org

While ⁵⁷Fe is the most commonly used Mössbauer isotope, the effect has been observed in other elements, including nickel (⁶¹Ni). mdpi.comresearchgate.net ⁶¹Ni Mössbauer spectroscopy can provide direct information about the local magnetic environment of nickel atoms in Sm-Ni compounds. kulturkaufhaus.dersc.orgexlibrisgroup.com This includes the magnitude of the magnetic moment on the Ni atom and the hyperfine field it experiences. aip.org

Spin Structures and Magnetic Phase Transitions

The magnetic behavior of nickel-samarium compounds is characterized by various magnetic structures and temperature- or field-induced phase transitions. These transitions involve a change in the arrangement of the atomic magnetic moments (spins).

In the Sm-Ni system, several intermetallic compounds exhibit distinct magnetic ordering. The SmNi₅ compound is known to be ferromagnetic at low temperatures, with a Curie temperature of about 29 K. researchgate.net Below this temperature, the magnetic moments of the Sm and Ni atoms align, leading to a net spontaneous magnetization. Above TC, thermal energy overcomes the exchange interactions, and the material becomes paramagnetic. researchgate.net

The SmNi₃ compound also undergoes a ferromagnetic to paramagnetic phase transition. researchgate.net Studies based on Landau theory indicate this is a second-order magnetic phase transition. researchgate.net The Curie temperature for SmNi₃ is reported to be 30 K. researchgate.net

More complex behaviors are observed in other stoichiometries. The La₂₋ₓSmₓNi₇ system, for instance, displays two distinct magnetic transition temperatures, T₁ and T₂. In the binary Sm₂Ni₇ compound, T₁ is associated with a transition from a weakly ferromagnetic to a weakly antiferromagnetic state, while T₂ corresponds to the Curie temperature. exlibrisgroup.com These compounds can behave as hard magnets with a very large coercive field at low temperatures. exlibrisgroup.com

In SmNi₂B₂C, specific heat and magnetization measurements reveal an antiferromagnetic ordering transition at a Néel temperature (TN) of 10.2 K. researchgate.net Furthermore, a second anomaly is observed below TN, which is thought to be a spin reorientation transition, where the direction of the ordered spins changes. researchgate.net The nature and temperature of these transitions are highly sensitive to the crystal structure and stoichiometry of the compound. researchgate.net

Table 3: Magnetic Transitions in Nickel-Samarium Compounds

CompoundTransition TypeTransition Temperature (K)Reference
SmNi₅Ferromagnetic ↔ Paramagnetic29 K researchgate.net
SmNi₃Ferromagnetic ↔ Paramagnetic (2nd order)30 K researchgate.net
Sm₂Ni₇Weak Ferromagnetic ↔ Weak AntiferromagneticT₁ (increases with Sm content) exlibrisgroup.com
Curie TemperatureT₂ (increases with Sm content) exlibrisgroup.com
SmNi₂B₂CAntiferromagnetic Ordering (Néel Temp.)10.2 K researchgate.net
Spin Reorientation8.4–9.4 K researchgate.net

Advanced Characterization Techniques for Nickel Samarium Materials

Surface Morphological Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface topography and microstructure of nickel-samarium materials.

In studies of samarium-doped nickel ferrites (NiSmₓFe₂₋ₓO₄), SEM analysis reveals the surface morphology and grain structure. ijarse.com For instance, SEM images of Ni-Sm ferrite (B1171679) samples show the formation of nanoparticles and can be used to determine average grain size. worldscientific.com In one study, the average grain size was found to be between 5-10 µm. researchgate.net For samarium-doped nickel manganese oxide (Sm-doped NiMnO₃), SEM images have shown spherical nanoparticles with average diameters calculated to be 0.81 μm for a 0.02 M Sm-doping concentration. rsc.org

SEM is also employed to examine Ni-Sm coatings. For Ni-Sm coatings electrodeposited on steel, SEM images show that the coatings feature small particles in a pyramid form and a columnar growth characteristic, which is typical for deposits from a sulfamate (B1201201) bath. electrochemsci.org The addition of samarium can lead to a more homogenous surface with fewer imperfections compared to pure nickel coatings. electrochemsci.org In the analysis of Ni/Samarium-Doped Ceria (Ni/SDC) catalysts, SEM reveals that particles are typically very small crystallites, often below 20 nm, with some aggregation. mdpi.com

Spectroscopic Investigations (e.g., Raman Spectroscopy, FTIR) for Vibrational Modes and Chemical Bonds

Spectroscopic techniques are crucial for probing the chemical bonds and vibrational modes within Ni-Sm compounds, confirming phase formation and identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic bonds within the material's structure. In samarium-substituted nickel ferrites, FTIR spectra typically show two primary metal-oxygen absorption bands in the 1000-300 cm⁻¹ range, which confirms the formation of the single-phase inverse spinel cubic structure. ijarse.com The higher frequency band, around 600-400 cm⁻¹, is attributed to the stretching vibrations of the tetrahedral metal-oxygen bond. ijarse.com For samarium-doped nickel ferrite (NiFe₂O₄), fundamental absorption bands appearing between 450 cm⁻¹ and 1000 cm⁻¹ are characteristic of metal vibrations. worldscientific.comresearchgate.net In samarium-doped nickel manganese oxide (NiMnO₃), FTIR spectra confirm the presence of the metal-oxygen bond, with a specific band at 610 cm⁻¹ revealing the NiMnO₃ bond. rsc.org

Raman Spectroscopy provides complementary information on the vibrational modes and is particularly sensitive to the local crystal structure and phase transitions. In studies of rare-earth nickelate thin films like samarium nickelate (SmNiO₃), Raman scattering is used to investigate the magnetic and metal-insulator transitions. pnas.orginfinityturbine.com It can also confirm the presence of metastable phases in multilayer structures, such as in [(SmNiO₃)t/(NdNiO₃)t]n thin films. researchgate.net For samarium-doped NiMnO₃, Raman spectroscopy has confirmed the existence of Mn–O and Ni–O stretching vibration modes, with strong bands observed at 635 cm⁻¹ (asymmetric Mn–O stretching) and 503 cm⁻¹ (Ni–O stretching). rsc.org

Ion Conduction Studies (e.g., Lithium Ion Diffusion in Samarium Nickelate)

The ability of certain nickel-samarium compounds to conduct ions is a key property for applications in energy storage and conversion, such as in batteries and fuel cells.

Samarium nickelate (SmNiO₃), a perovskite quantum material, has been identified as a promising solid-state conductor for lithium ions (Li⁺). anl.govpnas.org Research has shown that Li⁺ can diffuse rapidly through the SmNiO₃ lattice at room temperature. anl.gov This fast ion transport is attributed to a low thermodynamic barrier for Li⁺ hopping between adjacent tetrahedral sites within the crystal structure. anl.gov Upon insertion of lithium, the material transitions from a metallic state to a highly insulating one, which is advantageous for preventing short-circuiting in battery applications. anl.govpurdue.edu

Electrochemical impedance spectroscopy (EIS) is a key technique used to measure ionic conductivity. For SmNiO₃, EIS studies have demonstrated high ionic conductivity. sciopen.com The room temperature ionic conductivity of lithiated SmNiO₃ (Li-SNO) has been measured at 3.1 × 10⁻³ S·cm⁻¹, with a low activation barrier of approximately 0.24 eV, which is comparable to some liquid electrolytes. pnas.org The mechanism involves significant lattice expansion upon lithium insertion, which facilitates fast Li⁺ conduction. pnas.org

Beyond lithium, SmNiO₃ also shows promise for proton conduction. In a hydrogen-containing atmosphere, SmNiO₃ exhibits a Mott transition that suppresses electronic conduction, which is highly favorable for enhancing proton transport. nih.gov The conductivity of SmNiO₃ in a 5% H₂–Ar atmosphere was measured to be 1.08 × 10⁻⁴ S cm⁻¹ at 200 °C. nih.gov

Ionic Conductivity and Activation Energies for SmNiO₃-based Materials
MaterialConducting IonConductivity (S/cm)Temperature (°C)Activation Energy (eV)Reference
Li-SmNiO₃Li⁺3.1 x 10⁻³Room Temp.~0.24 pnas.org
SmNiO₃H⁺0.0305000.23 (200-500°C) sciopen.com
SmNiO₃H⁺-500-7000.37 sciopen.com
SmNiO₃H⁺1.08 x 10⁻⁴200- nih.gov
SmNiO₃H⁺7.34 x 10⁻⁴500- nih.gov

Thermoelectric Power and Electrical Resistivity Measurements

Thermoelectric power (Seebeck coefficient) and electrical resistivity measurements are vital for understanding the electronic transport mechanisms in nickel-samarium compounds.

Electrical Resistivity studies on materials like samarium-doped Li-Ni ferrites show that resistivity is influenced by factors such as charge carrier mobility and concentration. iaea.org In many ferrite systems, resistivity decreases with increasing temperature, a characteristic behavior of semiconductors. biointerfaceresearch.com For Al-Ni-Co-Sm alloys, resistivity measurements across a wide temperature range, including the liquid state, reveal sharp decreases at the liquidus temperature. researchgate.net In the case of SmNiO₃, the material is metallic on its own, but the insertion of lithium ions increases its resistivity by eight orders of magnitude, transforming it into an insulator. anl.gov Similarly, in a hydrogen atmosphere, the resistivity of SmNiO₃ can be 10⁴ times higher than in air. nih.gov

Thermoelectric Power (Seebeck Coefficient) measurements provide information about the type of charge carriers (n-type or p-type). For Ni-Sm nano ferrites, a positive Seebeck coefficient at low temperatures indicates p-type semiconducting behavior. biointerfaceresearch.com The Seebeck coefficient in these materials was observed to increase with temperature up to a transition point, beyond which it decreases. biointerfaceresearch.com This behavior helps in elucidating the conduction mechanism, which can be difficult to determine through Hall Effect measurements alone in low-mobility semiconductors like ferrites. biointerfaceresearch.com

Electrical Properties of Select Nickel-Samarium Compounds
Material SystemPropertyKey FindingReference
NiSmₓFe₂₋ₓO₄Seebeck CoefficientPositive value indicates p-type semiconducting nature. biointerfaceresearch.com
NiSmₓFe₂₋ₓO₄DC Electrical ConductivityConductivity decreases with increasing temperature, typical of semiconductors. biointerfaceresearch.com
SmNiO₃ResistivityIncreases by 8 orders of magnitude upon Li⁺ insertion. anl.gov
SmNiO₃Resistivity~10⁴ times higher in H₂ atmosphere compared to air. nih.gov
Al₈₆Ni₆Co₂Sm₆ResistivitySharp decrease observed at the liquidus temperature upon melting. researchgate.net

Surface Compositional Analysis (e.g., X-ray Fluorescence (XRF), X-ray Photoelectron Spectroscopy (XPS)) for Coatings and Surface Layers

Analyzing the elemental composition and chemical states at the surface is critical, especially for applications involving coatings, catalysis, and interfaces.

X-ray Fluorescence (XRF) is a non-destructive technique used to determine the elemental composition of materials. thermofisher.com It has been used to characterize Ni-Sm coatings obtained by electrodeposition, verifying the presence of samarium in the deposited film. semanticscholar.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides more detailed information, measuring not only the elemental composition but also the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. thermofisher.comdiva-portal.org In the study of Ni-Sm coatings, XPS analysis revealed that the incorporated samarium species are found as Sm(III) and Sm(II) hydroxides or oxides. semanticscholar.orgresearchgate.net For thin samarium layers on a Ni(100) crystal, XPS is used to estimate the deposited amount of Sm and to study its oxidation states (Sm²⁺ and Sm³⁺) upon exposure to oxygen. ntnu.no Furthermore, XPS analysis of SmNiO₃ treated in a hydrogen-argon atmosphere showed an increase in the proportion of Ni²⁺, correlating with changes in the material's resistivity and proton conductivity. nih.gov

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Porous Materials

The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area of solid and porous materials. anton-paar.comupi.edu This analysis is crucial for applications where high surface area is desirable, such as in catalysis and adsorption.

The technique involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. malvernpanalytical.com By measuring the amount of gas adsorbed at various pressures, the number of molecules required to form a single layer (monolayer) on the surface is calculated using the BET equation. anton-paar.com

In the context of nickel-samarium materials, BET analysis is particularly relevant for catalysts. For instance, in a study of samarium-doped nickel manganese oxide (NiMnO₃) synthesized for oxygen evolution reactions, the BET results showed that a 0.02 M Sm-doped sample exhibited an elevated surface area of 78.78 m² g⁻¹ with a mesoporous character. rsc.org This high surface area is a key factor contributing to its excellent electrochemical performance. rsc.org Similarly, for nickel and samarium-doped strontium ferrite nanoparticles, the total surface area was found to range from 13.77 m² g⁻¹ to 28.49 m² g⁻¹ according to BET adsorption isotherms. researchgate.net

Theoretical and Computational Modeling of Nickel Samarium Systems

Ab Initio Calculations and First-Principles Studies

Ab initio calculations, derived from the first principles of quantum mechanics, offer a powerful, parameter-free approach to understanding the intrinsic properties of materials. These calculations, primarily based on Density Functional Theory (DFT), solve the quantum mechanical equations governing the behavior of electrons to determine the total energy and electronic structure of a system.

First-principles calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in Ni-Sm intermetallic compounds. The electronic density of states (DOS) and band structure are key outputs that reveal the distribution of electronic states and the interactions between the constituent atoms.

In studies of rare-earth/transition-metal (RE/TM) compounds like those in the Ni-Sm system, the electronic properties are largely dictated by the interplay between the 3d electrons of the transition metal (Nickel) and the 4f electrons of the rare-earth element (Samarium). For instance, DFT calculations on SmNi₃ have shown that the valence band is a complex, strongly hybridized band formed primarily from the Ni-3d states. icm.edu.pl The variation of magnetization in these alloys is driven mainly by the polarization of the Ni-3d and Sm-5d states. icm.edu.plresearchgate.net

Investigations into related compounds, such as SmNi₅ and its derivatives, utilize methods like LDA+U+SO, which supplement the local density approximation (LDA) with corrections for strong on-site Coulomb repulsion (Hubbard U) and spin-orbit coupling of the Sm 4f electrons. aip.org These calculations have determined the energy dependences of the total and partial DOS, identifying the specific electronic states involved in forming the material's properties. aip.org The analysis of the DOS reveals the metallic nature of these compounds, as the states cross the Fermi level. researchgate.net The bonding is characterized by a significant hybridization between the Ni 3d orbitals and the Sm 5d orbitals, which is crucial for the stability and magnetic properties of the compounds.

CompoundComputational MethodKey Findings on Electronic StructureReference
SmNi₃ DFTMagnetization driven by Ni-3d and Sm-5d state polarization; strongly hybridized valence band. icm.edu.plresearchgate.net
SmNi₅ LDA+U+SODetermined total and partial DOS; identified electronic states involved in interband optical absorption. aip.org
SmNi₂Fe DFT (GGA, GGA+U)Metallic nature confirmed by spin-polarized total and partial DOS showing no band gap at the Fermi level. researchgate.net

First-principles calculations can predict the mechanical properties of intermetallic compounds by computing their single-crystal elastic constants (Cᵢⱼ). These constants are fundamental as they describe a material's response to applied stress and are used to derive polycrystalline mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν).

The mechanical stability of a crystal structure can be verified using the Born stability criteria, which are specific conditions that the elastic constants must satisfy. Once stability is confirmed, these constants are used to estimate key mechanical behaviors. For example, the ratio of the bulk modulus to the shear modulus (B/G) is often used as an indicator of ductility or brittleness; a high B/G ratio (typically > 1.75) suggests ductile behavior, while a low ratio indicates brittleness. Poisson's ratio (ν) also provides insight into plasticity, with values greater than 0.26 often indicating ductility. mdpi.com

While specific ab initio studies on the mechanical properties of binary Ni-Sm compounds are not widely available in the reviewed literature, the methodology is well-established. For instance, in studies of similar Ni-Y intermetallic systems, first-principles calculations have been used to systematically investigate the full set of elastic constants and derive the mechanical properties for various compounds (e.g., Ni₅Y, Ni₃Y, NiY). mdpi.com Such studies show how properties like Young's modulus and hardness vary with the concentration of the rare-earth element. mdpi.com For example, Ni₅Y was found to have the largest bulk, shear, and Young's moduli among the Ni-Y compounds. mdpi.com This approach allows for the screening of compositions with desirable mechanical characteristics, such as high hardness or improved plasticity, before undertaking extensive experimental synthesis and testing.

Mechanical PropertyDescriptionHow It's Calculated from First Principles
Elastic Modulus (E) A measure of a material's stiffness or resistance to elastic deformation under tensile stress.Derived from the calculated bulk modulus (B) and shear modulus (G).
Hardness (H) Resistance of a material to localized plastic deformation such as scratching or indentation.Can be estimated from empirical models that use the calculated bulk and shear moduli.
Plasticity The ability of a material to undergo permanent deformation without fracturing.Often inferred from the B/G ratio (Pugh's criterion) and Poisson's ratio (ν).
Anisotropy The directional dependence of a material's properties.Calculated using anisotropy indices derived from the single-crystal elastic constants.

The thermodynamic stability of an intermetallic compound relative to its constituent elements can be assessed by calculating its enthalpy of formation (ΔHᵟ). A negative formation enthalpy indicates that the compound is stable and its formation from the pure elements is an exothermic process. Ab initio calculations provide a reliable way to determine these energies at 0 K.

The formation enthalpy is calculated using the formula: ΔHᵟ = E_total(compound) - Σ [nᵢ * E_total(elementᵢ)] where E_total(compound) is the total energy of the compound's unit cell, nᵢ is the number of atoms of element i in the unit cell, and E_total(elementᵢ) is the total energy per atom of element i in its stable elemental phase.

DFT calculations have been employed to determine the formation enthalpy for various Sm-Ni-containing compounds, confirming their stability. For example, the calculated negative formation enthalpy of SmNi₂Fe (-1.526 eV/f.u.) indicates that the material should be synthesizable experimentally. researchgate.net Similarly, studies on Sm(NiₓPd₁₋ₓ)₂ have used DFT to calculate formation enthalpies, showing that the end member SmNi₂ is thermodynamically stable. iastate.edu These calculations are crucial for constructing phase diagrams and understanding which phases are likely to form during synthesis. By comparing the formation enthalpies of different crystal structures for a given composition, the most stable phase (the ground state) can be identified.

Compound/SystemComputational MethodCalculated Formation Enthalpy (ΔHᵟ)Key Finding on StabilityReference
SmNi₂Fe DFT (GGA)-1.526 eV/f.u.The compound is thermodynamically stable and can be synthesized. researchgate.net
SmNi₂ DFT-0.362 eV/atomThe compound is stable. iastate.edu
SmFe₁₁Ni₀.₅Ti₀.₅ DFT-1.8 kJ/molThe phase is stable, in contrast to the unstable SmFe₁₂ phase. aip.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the material, offering insights into processes that are difficult to observe experimentally.

In the context of Ni-Sm systems, MD simulations are particularly useful for studying dynamic phenomena such as deformation mechanisms, phase transformations, and the behavior of defects like dislocations and grain boundaries. mdpi.comamse.org.cn The accuracy of an MD simulation is highly dependent on the interatomic potential used to describe the forces between atoms. For metallic alloys, the Embedded Atom Method (EAM) is a widely used and effective class of potentials. amse.org.cn

While specific MD studies focusing exclusively on binary Ni-Sm alloys are limited in the literature, the methodology has been extensively applied to nickel and its alloys, providing a framework for how such studies would be conducted. For example, MD simulations of Ni-based superalloys have been used to investigate the microscopic processes of tension failure, revealing how cracks form and propagate near interfaces and how dislocations are generated and annihilated during deformation. amse.org.cn Simulations on polycrystalline nickel have elucidated the role of grain boundaries and dislocation interactions in the material's deformation behavior. mdpi.com These studies track the motion of individual atoms, allowing for the visualization of slip band formation, stacking faults, and the evolution of defect structures under stress. mdpi.comamse.org.cn This atomistic understanding of defect initiation and propagation can help in developing strategies to strengthen materials.

Computational Thermodynamics (CALPHAD) for Phase Diagram Predictions

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for predicting phase diagrams and thermodynamic properties of multicomponent systems. onera.fr It bridges the gap between fundamental thermodynamic principles and practical materials engineering by creating thermodynamic databases that describe the Gibbs energy of each phase in a system as a function of temperature, pressure, and composition. onera.frnist.gov

The Gibbs energy of each phase is described using thermodynamic models containing adjustable parameters. These parameters are optimized by fitting them to a wide range of experimental data (e.g., phase boundary data, calorimetric measurements) and theoretical data from ab initio calculations. nist.govresearchgate.net For example, the formation enthalpies calculated via DFT are crucial inputs for the CALPHAD modeling of intermetallic compounds. researchgate.net

Once a thermodynamic database is developed for a binary system like Ni-Sm, it can be combined with databases for other binary and ternary systems to predict the phase behavior of complex, multicomponent alloys. nist.gov The equilibrium state of the system is determined by minimizing the total Gibbs energy for a given set of conditions. This allows for the calculation of not only phase diagrams but also other properties like phase fractions, compositions of coexisting phases, and driving forces for phase transformations. onera.fr

The CALPHAD approach has been successfully applied to numerous Ni-based and rare-earth-containing systems. researchgate.netdiva-portal.orgyoutube.com For instance, a thermodynamic assessment of the Sm-In binary system was performed using the CALPHAD method, supported by DFT calculations for the formation enthalpies of the intermetallic compounds. researchgate.net This integrated approach ensures that the thermodynamic models are physically sound and can reliably predict phase equilibria across the entire composition and temperature range. Such models are essential for alloy design, process simulation, and predicting the long-term stability of materials in service.

Emerging Applications and Functional Materials Research Based on Nickel Samarium Compounds

Catalysis and Electrocatalysis

Nickel-samarium compounds have demonstrated considerable promise as catalytic materials, leveraging the synergistic effects between the transition metal and the rare-earth element to enhance performance in several key chemical transformations.

In the realm of electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production, nickel-based materials are widely studied due to their high efficiency and cost-effectiveness compared to precious metals. While research on direct nickel-samarium compounds for OER is emerging, the doping of nickel-based catalysts with rare-earth elements like samarium is a strategy being explored to modulate the electronic structure and enhance catalytic activity. For instance, the sulfurization of nickel catalysts, a method to improve OER performance, has shown that the remaining sulfur in the nickel-based material can increase the Ni-O bond length in the regenerated NiOOH active phase, thereby boosting catalytic activity. The introduction of samarium could further tune these electronic properties.

The catalytic prowess of nickel-samarium extends to the partial oxidation of methane (CPOM), a vital industrial process for producing synthesis gas (syngas). Nickel/samarium-doped ceria (Ni/SDC) nanocatalysts have been investigated for this reaction, revealing that the catalytic activity is a result of a synergistic effect between the nickel metal and the metal-support interaction. americhem.com Research indicates that a medium Ni-SDC interaction, achieved with a Sm/Ce ratio of approximately 1/9 to 2/8, is required for high syngas production, achieving a methane conversion of over 90% at 700 °C. americhem.com This optimal performance is attributed to the creation of an ideal number of oxygen vacancies and sufficient ion diffusivity in the samarium-doped ceria support. americhem.com

Catalyst CompositionCH4 Conversion (%) at 700 °CH2 Selectivity (%) at 600 °CCO Selectivity (%) at 600 °C
10 wt.% Ni on Sm0.1Ce0.9O1.95>90~40~33
8-12 wt.% Ni on SDCHigh--

Furthermore, nickel complexes are at the forefront of catalysts for ethylene dimerization, a process for producing 1-butene, a valuable comonomer. rsc.org While the direct involvement of samarium in these specific nickel complexes is not extensively documented, the principle of using dopants and co-catalysts to fine-tune the selectivity and activity of nickel catalysts is well-established. researchgate.net The field is ripe for exploration into how rare-earth elements like samarium could influence the ligand environment around the nickel center, potentially leading to catalysts with enhanced performance. researchgate.net

Energy Storage and Conversion Technologies

The unique electrochemical and physicochemical properties of nickel-samarium compounds make them highly attractive for a range of energy storage and conversion applications.

Batteries and Ion Conductors

Samarium nickelate (SmNiO3) has emerged as a promising material for solid-state lithium-ion batteries. mdpi.com This material exhibits rapid lithium-ion transport at room temperature, a critical characteristic for a solid-state electrolyte. mdpi.com A key feature of samarium nickelate is the significant change in its electronic properties upon lithium-ion insertion. mdpi.com In its pure state, it behaves like a metal; however, the introduction of lithium ions reduces the material's ability to conduct electrons by eight orders of magnitude, a desirable trait for an electrolyte. mdpi.com This quantum material's unusual structural features contribute to its favorable electronic properties for battery applications. mdpi.com Additionally, samarium-doped nickel oxide (Sm:NiOx) has been investigated as a hole transport layer in inverted perovskite solar cells, where it enhances hole extraction and suppresses charge recombination, leading to impressive power conversion efficiencies. mdpi.com

Hydrogen Storage Materials and Reversible Hydrides

Nickel-containing alloys are well-known for their hydrogen storage capabilities. The addition of samarium to these alloys has been shown to enhance their hydrogen absorption and desorption kinetics. acs.org In Mg-Ni-type alloys, the incorporation of samarium, along with other rare-earth elements, has been found to be beneficial for improving the kinetics associated with hydrogen absorption and release. acs.org For instance, ball-milled SmMg11Ni exhibits a faster rate of hydrogen uptake and discharge. acs.org The formation of hydrides such as SmH3 and Sm3H7 is believed to have a catalytic effect on the hydrogen absorption and emission processes within the alloy. acs.org

Fuel Cell Technologies

In the domain of solid oxide fuel cells (SOFCs), nickel and nickel oxide are standard components of the anode. The use of nickel-samarium cermets, such as Ni-SDC (samaria-doped ceria), offers advantages over traditional Ni-YSZ (yttria-stabilized zirconia) anodes. wikipedia.org Ni-SDC composites exhibit higher ionic and electronic conductivity in a reducing environment. wikipedia.org The synergistic interaction in Ni/SDC catalysts is also beneficial for the catalytic partial oxidation of methane directly within the fuel cell, enabling the use of hydrocarbon fuels. americhem.com Furthermore, samarium nickelate (SmNiO3) has been demonstrated as a novel electrolyte material for low-temperature SOFCs. researchgate.net When hydrogen fuel is introduced, it creates a hydrogenated, electrically insulating form of samarium nickelate on the anode side, a crucial feature for a functional fuel cell electrolyte. researchgate.net

Thermo-optical and Radiative Heat Transfer Applications

Samarium nickelate (SmNiO3) possesses remarkable thermo-optical properties, making it a candidate for advanced applications in managing thermal radiation. This material exhibits broad reflective and transmissive optical tunability across a wide wavelength range, from the visible (400 nm) to the mid-infrared (17 µm). researchgate.net This tunability is a result of electron-doping-induced phase transitions that alter the material's bandgap and complex optical refractive indices at room temperature. researchgate.net

These properties are being harnessed for applications such as:

Smart windows: To control the amount of sunlight and heat entering a building. researchgate.net

Variable-emissivity coatings: For thermal camouflage and thermoregulation, where the material's thermal signature can be actively changed. researchgate.netpsi.ch

Adaptive radiative cooling: By incorporating samarium nickelate into metasurface structures, it is possible to create devices that can actively tune their spectral response to enhance thermal emission and facilitate cooling. newswise.com As the temperature of the device increases, the peak of its emission spectrum shifts towards the atmospheric transparency window, enhancing the radiative cooling effect. newswise.com

The ability to dynamically control thermal radiation opens up possibilities for novel electro-optic modulators and programmable multilevel optical memories. researchgate.net

Spintronics and Data Storage

The magnetic and electronic properties of nickel-samarium compounds are being explored for their potential in spintronics and high-density data storage. Spintronics, or spin electronics, aims to utilize the intrinsic spin of the electron in addition to its charge for information processing.

MaterialParticle Size (nm)Magnetic PropertyPotential Application
Sm3+ substituted NiFe2O424-34Single-domain with uniaxial anisotropyBiomedical applications (e.g., magnetic separation)

While direct applications of binary nickel-samarium compounds in magnetic spin filters or high-density recording media are still under investigation, the intrinsic magnetism observed in related nickelate superconductors suggests that this class of materials is a fertile ground for discovering new spintronic functionalities. The coexistence of magnetism and superconductivity in some nickelates points to a complex interplay of electronic and magnetic orders that could be harnessed for novel spintronic devices.

Smart Windows and Electrochromic Devices

Nickel-samarium compounds, specifically in the form of samarium nickelate (SmNiO₃) thin films, are being investigated for their potential in smart window technology. The operational principle behind their use in these applications lies in their electrochromic properties, where the material's optical characteristics can be reversibly altered by an applied electrical voltage. This allows for dynamic control over the amount of light and heat passing through a window, offering significant energy savings in buildings.

The electrochromic effect in samarium nickelate is closely linked to its metal-insulator transition. By applying a voltage, ions can be intercalated into or deintercalated from the SmNiO₃ lattice, which in turn modulates its electronic structure and, consequently, its optical transmittance. Research into analogous rare-earth nickelates, such as neodymium nickelate (NdNiO₃), provides insights into the potential performance of samarium-based devices. For instance, studies on NdNiO₃ have shown significant light transmittance modulation, suggesting that SmNiO₃ could exhibit similar or even enhanced electrochromic behavior.

Key performance metrics for electrochromic devices include the optical modulation range, coloration efficiency, and switching speed. While specific quantitative data for SmNiO₃ is still emerging in the scientific literature, the broader family of rare-earth nickelates demonstrates promising characteristics. For comparison, nickel oxide (NiO), a well-studied electrochromic material, can achieve optical modulation of over 60% with switching times of a few seconds. The ongoing research on SmNiO₃ aims to characterize these parameters thoroughly to assess its viability for commercial smart window applications. The ability to tune the metal-insulator transition temperature in samarium nickelate through strain engineering or chemical doping further enhances its appeal for creating highly efficient and responsive electrochromic devices.

Table 1: Comparative Electrochromic Performance of Nickel-Based Oxides
MaterialOptical Modulation (%)Coloration Efficiency (cm²/C)Coloration Time (s)Bleaching Time (s)
Samarium Nickelate (SmNiO₃) Data EmergingData EmergingData EmergingData Emerging
Neodymium Nickelate (NdNiO₃)SignificantVaries with prep.Varies with prep.Varies with prep.
Nickel Oxide (NiO)~54-62~25-43~4-7~3-4
W-doped Nickel Oxide~53-~8.8~7.2

Sensing Technologies (e.g., Gas and Temperature Sensors)

The unique electronic properties of nickel-samarium compounds also position them as promising materials for advanced sensing technologies. Samarium nickelate's electrical resistance is highly sensitive to its surrounding environment, making it an excellent candidate for gas and temperature sensors.

Gas Sensing:

Research has specifically highlighted the potential of samarium nickelate (SmNiO₃) as a material for methane (CH₄) sensors. The sensing mechanism is rooted in the material's metal-insulator transition, which can be induced by the adsorption of gas molecules. This transition leads to a significant and measurable change in the material's electrical resistance, allowing for the detection of the target gas. The high chemical stability of methane makes it challenging to detect at low temperatures, but the unique properties of SmNiO₃ offer a potential pathway for creating more sensitive and efficient methane detectors.

While comprehensive data on the performance of SmNiO₃ sensors for a wide range of gases is still under investigation, the principle has been demonstrated. Key performance indicators for gas sensors include sensitivity (the magnitude of the response to a given gas concentration), response time (the time taken to register a change in gas concentration), and recovery time (the time taken for the sensor to return to its baseline state after the gas is removed). For context, other metal-oxide-based sensors have shown response times ranging from a few seconds to several minutes depending on the gas and operating temperature. Future research will focus on quantifying these parameters for SmNiO₃-based sensors for various gases, including hydrogen sulfide (B99878) (H₂S) and carbon monoxide (CO).

Temperature Sensing:

Beyond gas detection, the sharp and reversible metal-insulator transition that occurs in samarium nickelate at a specific temperature makes it an excellent material for thermochromic applications and temperature sensors. This transition is accompanied by a dramatic change in both electrical resistivity and optical properties in the infrared spectrum. For instance, SmNiO₃ thin films have demonstrated a significant change in infrared transmittance, with a contrast of 19%, at their transition temperature. This property can be harnessed to create sensitive and reliable temperature sensors. The transition temperature itself can be tuned by factors such as film thickness, strain, and oxygen stoichiometry, allowing for the design of sensors for specific temperature ranges.

Table 2: Emerging Sensor Performance of Samarium Nickelate (SmNiO₃)
Sensor TypeAnalytePrinciple of OperationKey Performance Metrics
Gas Sensor Methane (CH₄)Metal-Insulator TransitionSensitivity: High (qualitative) Response/Recovery Time: Data Emerging Operating Temperature: Data Emerging
Hydrogen Sulfide (H₂S)Metal-Insulator TransitionPerformance data not yet widely available.
Carbon Monoxide (CO)Metal-Insulator TransitionPerformance data not yet widely available.
Temperature Sensor TemperatureMetal-Insulator TransitionInfrared Contrast: ~19% Transition Temperature: Tunable

Future Research Directions and Perspectives in Nickel Samarium Chemistry and Materials Science

Exploration of New Samarium-Nickel-X Compound Systems with Tailored Properties

A primary avenue for future research lies in the systematic exploration of new ternary or multicomponent compound systems, incorporating a third element (X) into the samarium-nickel framework to tailor specific properties. The addition of 'X' can modify the electronic structure, crystal lattice, and phase stability, leading to enhanced or entirely new functionalities.

One promising area is the continued investigation of perovskite-type oxides, such as samarium nickelate (SmNiO₃). acs.org Research has shown that doping SmNiO₃ with elements like lithium can alter its crystal structure and significantly increase its electrical conductivity. funcmater.com The introduction of various dopants could further tune the metal-insulator transition temperature, a key property for applications in sensors and smart devices. funcmater.com Similarly, doping nickel oxide (NiO) with samarium has been shown to increase hole density and enhance electronic conductivity, making it a promising hole transport layer in inverted perovskite solar cells. researchgate.net

Beyond oxides, research into samarium's effect on nickel-based superalloys provides a blueprint for exploring new metallic systems. The addition of samarium to these alloys has been shown to refine the precipitate size and improve hardness, suggesting that introducing other elements could further enhance mechanical and high-temperature properties. nitw.ac.in Drawing inspiration from well-established samarium-cobalt (B12055056) (Sm-Co) permanent magnets, which are known for their high-temperature stability, researchers can explore Sm-Ni-X systems (where X could be Co, Fe, or Cu) to develop new magnetic materials. alfa-chemistry.comsfa-oxford.com

The potential for new Sm-Ni-X compounds is vast, with possible applications in areas such as:

Energy Storage: Inspired by the success of nickel-manganese-cobalt (NMC) batteries in electric vehicles, research into Sm-Ni-X cathodes could lead to new battery chemistries with improved energy density and thermal stability. nickelinstitute.org

Catalysis: The catalytic properties of samarium-nickel materials, particularly in processes like the dry reforming of methane, could be enhanced by introducing a third element to improve stability and efficiency. researchgate.net

Corrosion Resistance: Studies have already indicated that samarium as an additive can increase the corrosion resistance of metallic coatings. researchgate.net Exploring Sm-Ni-X coatings could yield even more robust protective layers for various industrial applications.

Table 1: Potential 'X' Elements and Their Targeted Effects in Sm-Ni-X Systems

'X' Element Category Example Elements Targeted Property Enhancement Potential Application Area
Transition Metals Co, Fe, Cu, Mn Magnetic properties, thermal stability, catalytic activity Permanent magnets, catalysis, energy storage
Main Group Elements Al, Ga, Sn Mechanical strength, structural stability, conductivity High-temperature alloys, electronics
Non-metals O, N, C Electronic properties, optical properties, hardness Sensors, smart windows, protective coatings

| Alkali/Alkaline Earth | Li, Ca, Sr | Ionic conductivity, modification of electronic structure | Solid-state batteries, fuel cells, electronics |

Tailoring Microstructure and Nanostructure for Enhanced Functionality

The functionality of samarium-nickel materials is intrinsically linked to their structure at the micro- and nanoscale. Future research will increasingly focus on precise control over features like grain size, precipitate morphology, and crystal phase to unlock enhanced performance.

A key example is the effect of samarium addition on precipitation-hardened nickel-based superalloys. Research has demonstrated that adding samarium can dramatically refine the size of γ′ precipitates, from 242 nm down to 31 nm, which contributes to a significant increase in the material's hardness. nitw.ac.in This highlights a powerful strategy for strengthening materials. Future work will likely explore how different processing parameters and minor alloying additions can be used to create even finer and more stable nanostructures for superior mechanical properties at extreme temperatures.

In the realm of coatings, synthesis techniques like electrodeposition offer a pathway to control microstructure. Studies on Ni-Sm coatings show that samarium is incorporated not as a pure metal but in the form of hydroxides or oxides within the nickel matrix. researchgate.netresearchgate.net This composite-like microstructure influences the coating's properties. Future research will aim to manipulate the deposition parameters to control the size, distribution, and chemical state of these samarium-containing phases, thereby optimizing properties like corrosion resistance and electrocatalytic activity. researchgate.net

The development of nanostructured Sm-Ni materials, such as nanoparticles, nanowires, and thin films, is another critical research direction. Samarium-doped nickel oxide (Sm:NiOₓ) nanoparticles, for instance, have been successfully synthesized and used to create efficient hole transport layers in solar cells. researchgate.net The high surface area and quantum confinement effects in such nanomaterials can lead to novel electronic and optical properties not seen in their bulk counterparts.

Advanced Theoretical Predictions and Experimental Validation of Novel Phenomena

The synergy between computational materials science and experimental research is crucial for accelerating the discovery and understanding of novel samarium-nickel compounds. Advanced theoretical methods, such as first-principles calculations based on density functional theory (DFT), can predict the stability, electronic structure, and physical properties of new Sm-Ni-X systems before they are synthesized in the lab.

One of the most fascinating phenomena observed in this material class is the temperature-independent thermal radiation of samarium nickel oxide (SmNiO₃). acs.org This unusual property, where the material's brightness in certain infrared wavelengths does not change with temperature, defies the typical Stefan-Boltzmann law behavior. acs.org This effect is attributed to a balance between increasing thermal radiation and decreasing emissivity as the material transitions from an insulator to a metal. acs.org Advanced theoretical models are needed to fully understand the quantum mechanical interactions driving this behavior and to predict other materials that might exhibit similar properties. acs.orgyoutube.com

Another key area is the study of the metal-insulator transition in samarium nickelates. This transition can be triggered by temperature or, interestingly, by the incorporation of protons or exposure to methane, which induces electron doping. funcmater.comresearchgate.net This phenomenon is fundamental to the material's use in sensors. Theoretical modeling can provide deep insights into the kinetics of this phase transformation and the underlying electronic mechanisms, guiding the design of more sensitive and responsive sensor devices. researchgate.net

Future research will rely on this integrated theoretical-experimental approach to:

Screen vast compositional spaces for new, stable Sm-Ni-X compounds with desired electronic or magnetic properties.

Understand complex quantum phenomena, such as the interplay between electron correlation and lattice structure.

Model the influence of defects, such as oxygen or nickel vacancies, on the material's optical and electrical properties. funcmater.com

Simulate the behavior of Sm-Ni interfaces in multilayer devices to optimize performance.

Development of Novel and Sustainable Synthesis Routes for Samarium-Nickel Materials

As the demand for advanced materials grows, so does the need for synthesis methods that are not only efficient but also environmentally sustainable and scalable. Future research in samarium-nickel materials will focus on moving beyond traditional high-temperature, energy-intensive methods toward greener and more cost-effective production routes.

Current synthesis methods include solid-state reactions, chemical precipitation, and electrodeposition. researchgate.netresearchgate.netresearchgate.net While effective at the lab scale, these can present challenges for large-scale production. For example, solid-state reactions often require high temperatures and long processing times. Researchers are exploring novel routes such as:

Solution-based methods: Techniques like sol-gel and hydrothermal synthesis can offer better control over particle size and morphology at lower temperatures.

All-dry, zero-waste processes: Inspired by innovations in battery cathode manufacturing, developing solvent-free methods for producing Sm-Ni powders would significantly reduce the environmental impact. nickelinstitute.org

Atmospheric pressure plasma jets: This technique has been explored for creating protective coatings and could be adapted for depositing Sm-Ni based layers without the need for expensive vacuum chambers. researchgate.net

Furthermore, the principles of a circular economy are becoming increasingly important. Research into the recycling and recovery of samarium and nickel from end-of-life devices is critical. Recent breakthroughs in recycling samarium-based reagents used in chemical synthesis, by using mild acids to break stable samarium-oxygen bonds, demonstrate a growing focus on sustainability. caltech.eduscitechdaily.com Applying similar chemical principles to recycle Sm-Ni materials could make their lifecycle more sustainable.

Integration of Samarium-Nickel Materials in Multifunctional Devices and Systems

The ultimate goal of research in samarium-nickel materials is their integration into functional devices that address technological challenges. The unique properties of Sm-Ni compounds make them suitable for a wide range of applications, often combining multiple functions into a single material.

Future research will focus on fabricating and testing prototype devices that leverage these properties:

Advanced Sensors: Samarium nickelate's ability to undergo a metal-insulator transition upon exposure to certain stimuli is a key feature for sensor development. funcmater.com Researchers have already developed SmNiO₃-based sensors for detecting weak electric fields in saltwater and for monitoring methane gas. funcmater.comresearchgate.net Future work will aim to improve sensitivity, selectivity, and response time, and to develop sensor arrays for complex environmental monitoring.

Smart and Adaptive Optical Systems: The unique thermo-optical properties of SmNiO₃ are highly promising for "smart window" applications and infrared camouflage. funcmater.comyoutube.com The material can switch between transparent and opaque states, and its temperature-independent thermal radiation can be used to mask the heat signature of an object. acs.orgfuncmater.com Research will focus on creating large-area thin films and integrating them into dynamic optical systems.

Energy Conversion and Storage: Sm-doped nickel oxides have already shown great potential in improving the efficiency of perovskite solar cells. researchgate.net Further research will explore the use of different Sm-Ni-O compositions as electrodes or electrolytes in next-generation batteries and solid oxide fuel cells, where the proton conductivity of samarium nickelate could be particularly advantageous. funcmater.com

High-Performance Electronics and Spintronics: The quantum nature of samarium nickelate could be harnessed for brain-inspired computing materials containing artificial synapses. funcmater.com The magnetic properties of new Sm-Ni-X alloys could also find use in high-density data storage or spintronic devices.

Table 2: Summary of Compounds Mentioned

Compound Name Chemical Formula
Nickel;samarium Ni;Sm
Samarium Nickel Oxide SmNiO₃
Nickel Oxide NiO
Samarium-Cobalt Sm-Co
Samarium(III) hydroxide (B78521) Sm(OH)₃
Samarium(II) hydroxide Sm(OH)₂
Samarium Oxide Sm₂O₃

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.